Product packaging for Epiblastin A(Cat. No.:)

Epiblastin A

Cat. No.: B607345
M. Wt: 287.71 g/mol
InChI Key: ZWNKKZSRANLVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epiblastin A is an ATP-competitive inhibitor of the casein kinase 1 (CK1) isoforms α, δ, and ε (IC50s = 8.9, 0.5, and 4.7 μM, respectively). It is selective for CK1α, CK1δ, and CK1ε at concentrations below 10 μM, however, it also inhibits BRSK1, EEF2K, EGFR, MNK-2, and RIPK2 (IC50s = 24-45 μM). Epiblastan A reduces immunoprecipitation of CK1α, CK1δ, and CK1ε from HCT116 cell lysates in a concentration-dependent manner. It induces reprogramming of mouse epiblast stem cells (mEpiSCs) into embryonic stem cells (ESCs) 8-fold more efficiently than triamterene.>This compound is a Casein Kinase 1 (CK1) inhibitor. This compound engages CK1 isoenzymes in cell lysate and induces efficient conversion of epiblast stem cells (EpiSCs) into embryonic stem cells (cESCs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN7 B607345 Epiblastin A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-chlorophenyl)pteridine-2,4,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNKKZSRANLVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Epiblastin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and initial development of Epiblastin A, a potent small molecule inhibitor of Casein Kinase 1 (CK1). The information is tailored for professionals in the fields of stem cell biology, chemical biology, and drug discovery.

Discovery of this compound: From a Phenotypic Screen to a Potent Reprogramming Agent

The discovery of this compound originated from a phenotypic screen aimed at identifying small molecules capable of inducing the reprogramming of mouse epiblast stem cells (EpiSCs) into a state resembling embryonic stem cells (ESCs).[1][2][3] Researchers utilized a high-content screening platform monitoring the reactivation of an Oct4-GFP reporter in EpiSCs.[1]

The initial screen of the Library of Pharmacologically Active Compounds (LOPAC) identified triamterene (TR) as a hit that could induce this cellular transition.[1][2][3] This discovery prompted the synthesis of a collection of compounds derived from triamterene to explore the structure-activity relationship and enhance the reprogramming efficiency.[1][2] Through this process, a series of compounds collectively named "Epiblastins" were developed, with This compound emerging as the most active compound.[1]

Mechanism of Action: Inhibition of Casein Kinase 1

Subsequent investigations revealed that the biological activity of the Epiblastins, including this compound, is due to their inhibition of Casein Kinase 1 (CK1) isoforms.[1] this compound acts as an ATP-competitive inhibitor of CK1α, CK1δ, and CK1ε.[4] The inhibition of these kinases is the key molecular event that triggers the reprogramming of EpiSCs to a pluripotent state.[1][2][4] Genetic knockdown of CK1α and, to a lesser extent, CK1ε using RNA interference mimicked the reprogramming phenotype observed with this compound treatment, confirming that the inhibition of this kinase family is crucial for the reprogramming process.[1]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against different CK1 isoforms has been quantified, and the half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (µM)
CK1α8.9[4] / 3.8
CK1δ0.5[4] / 0.8
CK1ε4.7[4] / 3.7

Note: Discrepancies in IC50 values may arise from different experimental conditions and assay formats.

Signaling Pathways Modulated by this compound

The inhibition of CK1 by this compound leads to the modulation of key signaling pathways that govern pluripotency. Specifically, CK1α suppression results in the simultaneous activation of the WNT signaling pathway and the inhibition of the Transforming Growth Factor-beta (TGFβ)/SMAD2 signaling pathway.[3] This dual effect is critical for rewiring the gene regulatory network in EpiSCs to favor an ESC-like state.[3]

EpiblastinA_Signaling_Pathway cluster_inhibition This compound Action cluster_pathways Downstream Effects This compound This compound CK1α/δ/ε CK1α/δ/ε This compound->CK1α/δ/ε Inhibits WNT Signaling WNT Signaling CK1α/δ/ε->WNT Signaling Activates TGFβ/SMAD2 Signaling TGFβ/SMAD2 Signaling CK1α/δ/ε->TGFβ/SMAD2 Signaling Inhibits Reprogramming to Pluripotency Reprogramming to Pluripotency WNT Signaling->Reprogramming to Pluripotency TGFβ/SMAD2 Signaling->Reprogramming to Pluripotency Inhibits

Caption: Signaling pathway modulated by this compound.

Experimental Protocols

A schematic representation of the screening assay is described as follows:

  • Cell Seeding: Mouse epiblast stem cells (E3 GOF18-EpiSCs), which express GFP under the control of the Oct4 promoter, were seeded as single cells onto FCS-coated 96-well plates in EpiSC culture medium.[1]

  • Compound Addition: Two days after seeding, library compounds were added at a concentration of 10 µM in EpiSC culture medium without additional FGF.[1] A negative control (EpiSC culture medium) and a positive control (ESC medium with 2i/LIF) were included.[1]

  • Quantification: After eight days of culture, the cell colonies were dissociated into single cells using trypsin.[1] The percentage of GFP-positive cells was quantified using a high-content reader (Arrayscan).[1]

The inhibitory activity of this compound against CK1 isoforms was likely determined using in vitro kinase assays. While the specific protocol for this compound is not detailed in the provided results, a general methodology would involve:

  • Reaction Mixture: A reaction mixture containing a specific CK1 isoform (α, δ, or ε), a suitable substrate (e.g., a peptide or protein), and ATP is prepared.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Kinase Reaction: The kinase reaction is initiated and allowed to proceed for a defined period at an optimal temperature.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (incorporation of radioactive 32P-ATP) or non-radioactive methods like fluorescence-based assays or antibody-based detection (e.g., ELISA).

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a suitable equation.

Experimental Workflow: From Discovery to Mechanism

The overall workflow for the discovery and initial characterization of this compound can be visualized as follows:

EpiblastinA_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase A LOPAC Library Screen (Oct4-GFP EpiSCs) B Identification of Triamterene (TR) as an Initial Hit A->B C Synthesis of TR-Derived Compound Collection B->C D Identification of this compound as the Most Active Compound C->D E Target Identification: Inhibition of CK1α/δ/ε D->E F Mechanism of Action Studies: Modulation of WNT and TGFβ Pathways E->F G Phenotypic Confirmation: Reprogramming of EpiSCs to cESCs F->G

Caption: Experimental workflow for the discovery of this compound.

Preclinical and Clinical Development

As of the current available information, there is no public record of this compound entering formal preclinical or clinical trials for therapeutic applications. The initial research focused on its utility as a tool compound for studying and inducing pluripotency in a laboratory setting.[1][2][3] Further development would require extensive preclinical studies to evaluate its pharmacokinetics, pharmacodynamics, and safety profile in animal models. The potential therapeutic applications could be in regenerative medicine, where the generation of pluripotent stem cells is a critical step. However, its development for such applications has not been publicly documented.

Broader Implications and Future Directions

The discovery of this compound has significant implications for the field of stem cell biology. It provides a valuable chemical tool to dissect the molecular mechanisms underlying pluripotency and cell fate decisions. The identification of CK1 as a key regulator of EpiSC reprogramming opens new avenues for developing more efficient and precise methods for generating pluripotent stem cells.[1] Future research could focus on optimizing the structure of this compound to improve its selectivity and potency, as well as exploring its potential in other contexts where CK1 signaling is implicated, such as in certain types of cancer. For instance, pharmacological inhibition of CK1α using this compound has been shown to suppress the viability of colorectal cancer cells in vitro.[5] This suggests a potential for this compound or its derivatives to be investigated as anti-cancer agents.

References

The Role of Casein Kinase 1 in Epiblast Stem Cell Fate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epiblast stem cells (EpiSCs) represent a primed state of pluripotency, offering a valuable in vitro model for studying early post-implantation embryonic development. The signaling pathways that govern the maintenance of the primed state and the transition to naive pluripotency are of significant interest for both fundamental research and regenerative medicine. This technical guide delves into the pivotal role of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases, in regulating EpiSC fate. We will explore the molecular mechanisms through which CK1 influences key signaling pathways, present quantitative data on the effects of CK1 inhibition, and provide detailed experimental protocols for studying its function. This document is intended to be a comprehensive resource for researchers investigating pluripotency, cell fate decisions, and the development of novel therapeutic strategies.

Introduction to Casein Kinase 1 and Epiblast Stem Cells

Epiblast stem cells are derived from the epiblast of post-implantation mouse embryos and are distinct from naive embryonic stem cells (ESCs) derived from the inner cell mass of pre-implantation blastocysts. EpiSCs are characterized by their flattened colony morphology, dependency on Activin/Nodal and FGF signaling, and their closer resemblance to human pluripotent stem cells.

Casein Kinase 1 (CK1) is a highly conserved family of protein kinases with multiple isoforms (α, β, γ1, γ2, γ3, δ, and ε) that are ubiquitously expressed and involved in a myriad of cellular processes, including cell cycle progression, circadian rhythms, and signal transduction. Emerging evidence has highlighted a critical role for CK1 in the regulation of pluripotency and cell fate decisions in stem cells.

The Role of CK1 in EpiSC Fate Determination

The primary role of CK1 in EpiSC fate identified to date is its involvement in maintaining the primed pluripotent state. Inhibition of CK1 has been shown to be a potent method for reprogramming EpiSCs back to a naive ESC-like state. This reprogramming is achieved through the modulation of key signaling pathways that are fundamental to the maintenance of pluripotency.

CK1 in Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a cornerstone of pluripotency regulation, with its activation promoting naive pluripotency in ESCs. In the canonical Wnt pathway, a "destruction complex," which includes Axin, APC, GSK3, and CK1, phosphorylates β-catenin, targeting it for proteasomal degradation. CK1α is known to initiate this process by phosphorylating β-catenin at Ser45.[1]

In EpiSCs, inhibition of CK1 leads to the stabilization and nuclear accumulation of β-catenin, thereby activating the Wnt signaling cascade. This activation is a crucial step in the conversion of EpiSCs to a naive state.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON / CK1 Inhibition CK1 CK1α beta_catenin β-catenin CK1->beta_catenin P GSK3 GSK3β GSK3->beta_catenin P Axin_APC Axin/APC Axin_APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF Target_Genes_Off Target Genes OFF TCF_LEF->Target_Genes_Off Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh Dsh->Axin_APC beta_catenin_stable β-catenin TCF_LEF_active TCF/LEF beta_catenin_stable->TCF_LEF_active Nuclear translocation Target_Genes_On Target Genes ON (Naive Pluripotency) TCF_LEF_active->Target_Genes_On CK1_inhibitor CK1 Inhibitor (e.g., Epiblastin A) CK1_inhibitor->CK1

Diagram 1: Role of CK1 in Wnt/β-catenin signaling in EpiSCs.
CK1 in TGF-β/SMAD Signaling

The TGF-β superfamily, particularly Activin/Nodal signaling, is essential for maintaining the primed pluripotent state of EpiSCs. This pathway signals through SMAD2/3 transcription factors. Inhibition of CK1 has been shown to suppress the phosphorylation of SMAD2, thereby inhibiting the TGF-β/SMAD pathway.[2] This inhibition is another key factor in pushing EpiSCs towards a naive state, as the primed state is dependent on active TGF-β signaling.[3]

TGFb_Signaling cluster_active TGF-β Signaling ON (Primed State) cluster_inhibited TGF-β Signaling OFF (Transition to Naive) Activin_Nodal Activin/Nodal TGFb_Receptor TGF-β Receptor Activin_Nodal->TGFb_Receptor SMAD23 SMAD2/3 TGFb_Receptor->SMAD23 P SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Primed_Genes Primed Pluripotency Gene Expression SMAD_complex->Primed_Genes Nuclear translocation CK1_active CK1 CK1_active->SMAD23 P (potential) CK1_inhibitor_tgf CK1 Inhibitor (e.g., this compound) CK1_inhibited CK1 CK1_inhibitor_tgf->CK1_inhibited SMAD23_inactive SMAD2/3 CK1_inhibited->SMAD23_inactive No Phosphorylation Naive_Genes Naive Pluripotency Gene Expression SMAD23_inactive->Naive_Genes

Diagram 2: CK1's influence on the TGF-β/SMAD signaling pathway in EpiSCs.

Quantitative Data on CK1 Inhibition in EpiSCs

The chemical inhibition of CK1 has been a key strategy to elucidate its role in EpiSC fate. The following tables summarize the quantitative data from key studies.

Table 1: Inhibitory Activity of Small Molecules on CK1 Isoforms
CompoundCK1α (IC50)CK1δ (IC50)CK1ε (IC50)Reference
Triamterene33.5 µM6.9 µM30.4 µM[4]
This compound3.8 µM0.8 µM3.7 µM[4][5]
D4476---[4]

Note: D4476 is a known pan-CK1 inhibitor used as a positive control.[4]

Table 2: Effect of CK1 Inhibition on Pluripotency Gene Expression in EpiSCs
GeneTreatmentFold Change vs. Untreated EpiSCs (Day 8)Reference
Klf2Triamterene~4-fold increase[2]
NanogTriamterene>10-fold increase[2]
EsrrbTriamterene>10-fold increase[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of CK1 in EpiSCs.

Culture of Mouse Epiblast Stem Cells

EpiSC_Culture_Workflow start Start: Cryopreserved EpiSCs or E5.5-E6.5 Embryo Explants thaw_plate Thaw/Plate on MEF Feeder Layer or Matrigel-coated plates start->thaw_plate culture_medium Culture in EpiSC Medium: DMEM/F12, 20% KSR, L-glutamine, NEAA, β-mercaptoethanol, Activin A (20 ng/mL), bFGF (12 ng/mL) thaw_plate->culture_medium incubation Incubate at 37°C, 5% CO2 culture_medium->incubation passage Passage every 2-3 days (Collagenase IV treatment) incubation->passage passage->culture_medium Continue culture characterization Characterize EpiSC lines: - Morphology (flat colonies) - Marker expression (e.g., Fgf5, Oct4) - Alkaline Phosphatase staining passage->characterization end Established EpiSC Culture characterization->end

Diagram 3: Workflow for the culture of mouse epiblast stem cells.

Materials:

  • DMEM/F12

  • KnockOut Serum Replacement (KSR)

  • L-glutamine

  • Non-essential amino acids (NEAA)

  • β-mercaptoethanol

  • Recombinant human Activin A

  • Recombinant human basic fibroblast growth factor (bFGF)

  • Mitotically inactivated mouse embryonic fibroblasts (MEFs) or Matrigel

  • Collagenase IV

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate Coating: Coat tissue culture plates with either MEFs or Matrigel according to standard protocols.

  • Cell Seeding: Thaw cryopreserved EpiSCs or isolate epiblasts from E5.5-E6.5 mouse embryos and plate them onto the prepared dishes.

  • Culture Medium: Culture cells in EpiSC medium. Refresh the medium daily.

  • Passaging: When colonies become large and start to touch, typically every 2-3 days, passage the cells.

    • Aspirate the medium and wash with PBS.

    • Add Collagenase IV solution and incubate at 37°C for 5-10 minutes, or until the edges of the colonies begin to lift.

    • Gently detach the colonies by pipetting and break them into small clumps.

    • Plate the clumps onto freshly prepared plates at a 1:3 to 1:6 ratio.

  • Characterization: Regularly assess the morphology of the colonies and perform marker analysis (e.g., immunofluorescence for Oct4 and Fgf5) to ensure the maintenance of the EpiSC state.

Chemical Reprogramming of EpiSCs to Naive Pluripotency

EpiSC_Reprogramming_Workflow start Start: Established EpiSC Culture dissociate Dissociate EpiSCs into single cells (Trypsin-EDTA) start->dissociate plate Plate single cells on MEF feeder layer dissociate->plate reprogramming_medium Culture in Reprogramming Medium: N2B27 medium, LIF (1000 U/mL), CHIR99021 (3 µM), PD0325901 (1 µM), and CK1 Inhibitor (e.g., this compound, 2 µM) plate->reprogramming_medium medium_change Change medium every 2 days reprogramming_medium->medium_change colony_picking After 7-10 days, pick naive-like (dome-shaped) colonies medium_change->colony_picking expansion Expand picked colonies in naive ESC medium (2i/LIF) colony_picking->expansion characterization Characterize reprogrammed cells: - Morphology (dome-shaped) - Gene expression (Nanog, Klf2, Esrrb) - Alkaline Phosphatase staining - Teratoma formation assay expansion->characterization end Established Naive Pluripotent Stem Cell Line characterization->end

Diagram 4: Experimental workflow for the chemical reprogramming of EpiSCs.

Materials:

  • Established EpiSC culture

  • Trypsin-EDTA

  • N2B27 medium

  • Leukemia inhibitory factor (LIF)

  • CHIR99021 (GSK3 inhibitor)

  • PD0325901 (MEK inhibitor)

  • CK1 inhibitor (e.g., this compound)

  • MEF feeder layers

Procedure:

  • Cell Preparation: Dissociate a confluent plate of EpiSCs into a single-cell suspension using Trypsin-EDTA.

  • Plating: Plate the single cells onto a fresh MEF feeder layer at a density of 1-2 x 10^4 cells/cm².

  • Reprogramming: The following day, replace the medium with reprogramming medium containing LIF, 2i (CHIR99021 and PD0325901), and the CK1 inhibitor.

  • Culture: Culture the cells for 7-10 days, changing the medium every other day. Observe for the emergence of dome-shaped colonies characteristic of naive ESCs.

  • Colony Picking and Expansion: Manually pick the naive-like colonies and transfer them to a new plate with MEFs and naive ESC medium (2i/LIF) for expansion.

  • Characterization: Thoroughly characterize the reprogrammed cells to confirm their naive pluripotent state.

Alkaline Phosphatase Staining

Procedure:

  • Aspirate the culture medium and wash the cells once with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Prepare the alkaline phosphatase staining solution according to the manufacturer's instructions (e.g., using a Vector Red or BCIP/NBT substrate kit).

  • Incubate the cells with the staining solution at room temperature until a visible color change occurs in the pluripotent colonies (typically 15-30 minutes).

  • Stop the reaction by washing with PBS.

  • Visualize the stained colonies under a microscope. Naive pluripotent colonies will stain a vibrant red or purple/blue, depending on the substrate used.

Immunofluorescence Staining for Pluripotency Markers

Procedure:

  • Fix cells as described for alkaline phosphatase staining.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with primary antibodies against pluripotency markers (e.g., anti-OCT4, anti-NANOG, anti-SOX2) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Procedure:

  • RNA Extraction: Isolate total RNA from EpiSCs and reprogrammed cells using a standard kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix, primers for target genes (e.g., Nanog, Klf2, Esrrb, Fgf5), and a housekeeping gene for normalization (e.g., Gapdh).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

Casein Kinase 1 plays a crucial role in maintaining the primed state of epiblast stem cells, primarily through its positive regulation of the Wnt/β-catenin and negative regulation of the TGF-β/SMAD signaling pathways. The use of small molecule inhibitors of CK1 has proven to be a highly effective method for inducing the reprogramming of EpiSCs to a naive pluripotent state. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols to facilitate further research in this area.

Future research should focus on identifying the specific CK1 isoforms and their downstream substrates that are most critical for EpiSC fate decisions. A deeper understanding of the CK1-mediated signaling network will not only advance our knowledge of pluripotency but also open new avenues for the development of more efficient and controlled methods for generating naive pluripotent stem cells for therapeutic applications. Proteomic approaches to identify CK1 substrates in EpiSCs will be instrumental in this endeavor. Furthermore, translating these findings to the human pluripotent stem cell system will be a critical next step.

References

Epiblastin A: A Technical Guide to its Interaction with the Wnt/β-catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Epiblastin A and its mechanism of action targeting the Wnt/β-catenin signaling pathway. The document details the quantitative biochemical data, experimental protocols for characterization, and visual representations of the molecular interactions and experimental workflows.

Core Concepts: this compound and the Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its dysregulation is implicated in numerous diseases, including cancer.[3] In the absence of a Wnt ligand, a multiprotein "destruction complex" phosphorylates the key signaling molecule β-catenin, targeting it for proteasomal degradation.[1][2][3] This complex is composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[4][5] Upon Wnt binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene expression.[1][2]

This compound is a small molecule identified for its ability to induce the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cell-like cells (ESCs).[5][6] Its pro-pluripotency effect is achieved through the modulation of the Wnt/β-catenin signaling pathway.[7]

Quantitative Data: Biochemical Activity of this compound

This compound was developed from a screening hit, triamterene, and exhibits inhibitory activity against Casein Kinase 1 (CK1) isoforms, key components of the β-catenin destruction complex.[5][6] The inhibitory concentrations (IC50) of this compound and its precursor, triamterene, against various CK1 isoforms are summarized below.

CompoundTarget IsoformIC50 (µM)
This compound CK1α3.8[4]
CK1δ0.8[4]
CK1ε3.7[4]
Triamterene CK1α33.5[4]
CK1δ6.9[4]
CK1ε30.4[4]
Table 1: In vitro inhibitory activity of this compound and Triamterene against CK1 isoforms. Data were generated using a radiometric kinase assay.

Mechanism of Action: Inhibition of CK1 within the Destruction Complex

This compound exerts its influence on the Wnt/β-catenin pathway by directly inhibiting the enzymatic activity of CK1α, CK1δ, and CK1ε.[4][5] Within the β-catenin destruction complex, CK1α is responsible for the initial phosphorylation of β-catenin, which primes it for subsequent phosphorylation by GSK3β and ultimate degradation. By inhibiting CK1, this compound prevents this initial phosphorylation step, leading to the stabilization and accumulation of β-catenin. This mimics the effect of Wnt ligand stimulation, resulting in the activation of downstream Wnt target genes.

G cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto phosphorylates for degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc translocates Ub Ubiquitination & Proteasomal Degradation beta_catenin_cyto->Ub TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Wnt Target Genes (e.g., Axin2, c-Myc) TCF_LEF->TargetGenes activates transcription EpiblastinA This compound EpiblastinA->DestructionComplex inhibits CK1

Canonical Wnt/β-catenin signaling pathway with this compound's point of intervention.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the effect of this compound on the Wnt/β-catenin signaling pathway.

TCF/LEF Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.[8][9]

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Control plasmid with a constitutive reporter (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • This compound (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 20 µM) or DMSO as a vehicle control. A positive control, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021), should also be included.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

G cluster_workflow Luciferase Reporter Assay Workflow seed Seed HEK293T cells in 96-well plate transfect Co-transfect with TOPFlash & Renilla plasmids seed->transfect treat Treat with this compound (or controls) transfect->treat incubate Incubate 24 hours treat->incubate lyse Lyse cells incubate->lyse read Measure Luciferase Activity (Luminometer) lyse->read analyze Normalize data & Calculate EC50 read->analyze

Workflow for the TCF/LEF Luciferase Reporter Assay.
Western Blot for β-catenin Accumulation

This protocol is for the semi-quantitative detection of β-catenin protein levels in response to this compound treatment.[10][11][12]

Materials:

  • HCT116 or other relevant cell line

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-β-catenin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imager

Procedure:

  • Cell Culture and Treatment: Culture HCT116 cells to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO for a specified time (e.g., 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the β-catenin signal to the β-actin signal to determine the relative change in β-catenin levels.

Co-Immunoprecipitation of the β-catenin Destruction Complex

This protocol is designed to investigate the effect of this compound on the interaction between β-catenin and Axin1, a core component of the destruction complex.[13][14][15]

Materials:

  • HEK293T cells

  • This compound (dissolved in DMSO)

  • Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors

  • Primary antibodies: anti-Axin1 for immunoprecipitation, anti-β-catenin for western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat HEK293T cells with this compound (e.g., 10 µM) or DMSO for 4-6 hours. Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Axin1 antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by western blotting using an anti-β-catenin antibody to detect co-immunoprecipitated β-catenin.

G cluster_logic Logical Relationship of this compound's Mechanism EpiblastinA This compound CK1 Casein Kinase 1 (CK1) in Destruction Complex EpiblastinA->CK1 inhibits beta_cat_phos β-catenin phosphorylation (priming step) CK1->beta_cat_phos mediates beta_cat_degradation β-catenin degradation gsk3b_phos GSK3β-mediated phosphorylation beta_cat_phos->gsk3b_phos enables gsk3b_phos->beta_cat_degradation leads to beta_cat_stabilization β-catenin stabilization and accumulation beta_cat_degradation->beta_cat_stabilization is prevented, thus wnt_signaling Activation of Wnt signaling beta_cat_stabilization->wnt_signaling results in

Logical flow of this compound's mechanism of action on the Wnt/β-catenin pathway.

Conclusion

This compound is a valuable research tool for studying the role of the Wnt/β-catenin pathway in stem cell biology and disease. Its mechanism of action, through the inhibition of CK1, provides a specific means to activate the pathway downstream of the Wnt receptor complex. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers to utilize this compound in their studies and for drug development professionals to consider its therapeutic potential.

References

The Impact of Epiblastin A on TGF-β Signaling in Epiblast Stem Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epiblast Stem Cells (EpiSCs) represent a primed state of pluripotency, the maintenance of which is critically dependent on the Transforming Growth Factor-beta (TGF-β) signaling pathway. Epiblastin A has emerged as a potent small molecule capable of reprogramming EpiSCs to a naive pluripotent state. This is achieved through the indirect inhibition of the TGF-β signaling cascade. This technical guide provides an in-depth analysis of the mechanism of action of this compound on TGF-β signaling in EpiSCs, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Mechanism of Action: Indirect Inhibition of TGF-β Signaling

This compound does not directly target the receptors or SMAD proteins of the TGF-β pathway. Instead, its primary mode of action is the inhibition of Casein Kinase 1 alpha (CK1α)[1]. The inhibition of CK1α by this compound has a dual effect on key signaling pathways that govern the pluripotency of EpiSCs:

  • Inhibition of TGF-β/SMAD2 Signaling: CK1α is a positive regulator of the TGF-β pathway. By inhibiting CK1α, this compound leads to a downstream suppression of TGF-β signaling, specifically impacting the phosphorylation of SMAD2, a key downstream effector of the pathway.

  • Activation of WNT Signaling: Concurrently, the inhibition of CK1α by this compound results in the activation of the WNT signaling pathway.

This simultaneous modulation of two critical signaling pathways—the suppression of TGF-β and the activation of WNT—is the driving force behind the efficient conversion of EpiSCs from a primed to a naive state of pluripotency[1][2]. This reprogramming occurs even in the presence of Activin A, a potent activator of the TGF-β pathway, highlighting the efficacy of this compound's indirect inhibitory mechanism.

Signaling Pathway Diagram

TGF_beta_EpiblastinA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_Receptor TGF-β Receptor (TβRI/TβRII) TGF_beta->TGF_beta_Receptor Binds SMAD2 SMAD2 TGF_beta_Receptor->SMAD2 Phosphorylates CK1a Casein Kinase 1α (CK1α) CK1a->SMAD2 Promotes Phosphorylation pSMAD2 pSMAD2 SMAD_complex pSMAD2/SMAD4 Complex pSMAD2->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Expression (e.g., Nodal, Lefty) SMAD_complex->Target_Genes Regulates EpiblastinA This compound EpiblastinA->CK1a Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data

While direct quantitative data on the dose-dependent effect of this compound on the inhibition of TGF-β signaling in EpiSCs (e.g., IC50 for SMAD2 phosphorylation) is not extensively available in the current literature, the inhibitory constants for its primary targets, the Casein Kinase 1 isoforms, have been determined.

CompoundTargetIC50 (µM)
This compoundCK1α3.8
This compoundCK1δ0.8
This compoundCK1ε3.7

Table 1: In vitro inhibitory activity of this compound against Casein Kinase 1 isoforms.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on TGF-β signaling in EpiSCs.

EpiSC Culture and this compound Treatment

Objective: To culture mouse EpiSCs and treat them with this compound.

Materials:

  • Mouse EpiSCs

  • DMEM/F12 medium

  • KnockOut Serum Replacement (KSR)

  • GlutaMAX

  • Non-essential amino acids (NEAA)

  • 2-Mercaptoethanol

  • Penicillin-Streptomycin

  • Recombinant human basic FGF (bFGF)

  • Recombinant human Activin A

  • Fibronectin

  • This compound (stock solution in DMSO)

  • MEF (mouse embryonic fibroblast) feeder cells (optional, for co-culture)

Protocol:

  • Plate Coating: Coat tissue culture plates with 0.1% gelatin (for MEF co-culture) or 10 µg/mL fibronectin in PBS (for feeder-free culture) for at least 30 minutes at 37°C.

  • EpiSC Culture Medium: Prepare the complete EpiSC medium by supplementing DMEM/F12 with 20% KSR, 1x GlutaMAX, 1x NEAA, 0.1 mM 2-Mercaptoethanol, 1x Penicillin-Streptomycin, 12 ng/mL bFGF, and 20 ng/mL Activin A.

  • Cell Seeding: Seed EpiSCs onto the prepared plates. For passaging, dissociate colonies using collagenase IV or a similar enzyme and gently break them into small clumps.

  • This compound Treatment: Once the EpiSCs have attached and are growing well, replace the medium with fresh EpiSC medium containing the desired concentration of this compound or DMSO as a vehicle control. A typical concentration range for this compound is 1-10 µM.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Western Blot for Phosphorylated SMAD2 (pSMAD2)

Objective: To quantify the levels of phosphorylated SMAD2 in response to this compound treatment.

Materials:

  • Treated and control EpiSCs

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-pSMAD2 (Ser465/467), anti-SMAD2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-pSMAD2 at 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the pSMAD2 signal to total SMAD2 and the loading control.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow Start Start EpiSC_Culture Culture EpiSCs Start->EpiSC_Culture Treatment Treat with this compound (or DMSO control) EpiSC_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pSMAD2, anti-SMAD2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of pSMAD2.

Quantitative PCR (qPCR) for TGF-β Target Genes

Objective: To measure the expression levels of TGF-β target genes in response to this compound.

Materials:

  • Treated and control EpiSCs

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Nodal, Lefty1, Lefty2) and a housekeeping gene (e.g., Gapdh)

Protocol:

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers.

  • Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Immunofluorescence for SMAD2 Nuclear Localization

Objective: To visualize the subcellular localization of SMAD2 in response to this compound.

Materials:

  • Treated and control EpiSCs grown on coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-SMAD2

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

Protocol:

  • Fixation: Fix the cells with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 5% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-SMAD2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Conclusion

This compound serves as a powerful tool for the manipulation of EpiSC pluripotency. Its ability to indirectly inhibit the TGF-β signaling pathway, a cornerstone of the primed pluripotent state, through the inhibition of CK1α, provides a clear mechanism for its reprogramming capabilities. While further research is needed to quantify the precise dose-dependent effects of this compound on the TGF-β cascade within EpiSCs, the provided methodologies offer a robust framework for researchers to investigate these effects and to further elucidate the intricate signaling networks that govern stem cell fate. The dual modulation of TGF-β and WNT signaling by this compound underscores the complex interplay of pathways in maintaining and transitioning between pluripotent states, opening new avenues for research and development in regenerative medicine.

References

Epiblastin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiblastin A is a pteridine-based small molecule that has emerged as a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it details its primary biological activity in inducing the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs) and its effects on cancer cell viability. This document includes a compilation of quantitative data, summaries of experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Chemical Structure and Properties

This compound, systematically named 6-(3-chlorophenyl)-2,4,7-pteridinetriamine, is a derivative of triamterene. Its chemical structure is characterized by a pteridine core with a substituted chlorophenyl group at the 6-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 6-(3-chlorophenyl)-2,4,7-pteridinetriamine
Molecular Formula C₁₂H₁₀ClN₇
Molecular Weight 287.71 g/mol [1]
CAS Number 16470-02-3[1]
Appearance Crystalline solid
Purity ≥98%[1]
Solubility Soluble to 20 mM in DMSO[1]
Storage Store at +4°C[1]

Synthesis

The synthesis of this compound is achieved through a condensation reaction. While a detailed, step-by-step protocol is not publicly available in the reviewed literature, a general procedure for the synthesis of pteridine derivatives, including this compound, has been described.

General Synthesis Protocol

The synthesis involves the reaction of (3-chlorophenyl)acetonitrile with 5-nitroso-2,4,6-triaminopyrimidine. The reaction is carried out in the presence of sodium hydride (NaH) in anhydrous 2-ethoxyethanol under reflux conditions for 1-3 hours.

  • Reactants : (3-chlorophenyl)acetonitrile (1.1 eq), 5-nitroso-2,4,6-triaminopyrimidine, Sodium Hydride (NaH, 1.1 eq)

  • Solvent : Anhydrous 2-ethoxyethanol

  • Conditions : Reflux for 1-3 hours

This general methodology allows for the synthesis of a variety of pteridine derivatives by modifying the substituted phenylacetonitrile.

Biological Activity and Mechanism of Action

This compound's primary biological function is the inhibition of Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in various cellular processes.

Casein Kinase 1 Inhibition

This compound is a potent inhibitor of the α, δ, and ε isoforms of CK1. The inhibitory activity is ATP-competitive.

Table 2: Inhibitory Activity of this compound against CK1 Isoforms

TargetIC₅₀ (µM)Reference
CK1α 3.8
CK1δ 0.8
CK1ε 3.7
Signaling Pathways

The inhibition of CK1 by this compound leads to the modulation of key signaling pathways, primarily the Wnt/β-catenin and TGF-β/SMAD pathways. CK1 is a known negative regulator of the Wnt pathway. Its inhibition by this compound leads to the stabilization and nuclear translocation of β-catenin, resulting in the activation of Wnt target genes. Conversely, this compound treatment has been shown to inhibit the TGF-β/SMAD2 signaling pathway.

EpiblastinA_Signaling cluster_Wnt Wnt/β-catenin Pathway cluster_TGFb TGF-β/SMAD Pathway EpiblastinA This compound CK1 Casein Kinase 1 (CK1) EpiblastinA->CK1 beta_catenin_destruction β-catenin Destruction Complex CK1->beta_catenin_destruction beta_catenin β-catenin beta_catenin_destruction->beta_catenin Phosphorylation & Degradation nucleus Nucleus beta_catenin->nucleus Wnt_target_genes Wnt Target Gene Transcription nucleus->Wnt_target_genes TGFb_receptor TGF-β Receptor SMAD2 SMAD2 TGFb_receptor->SMAD2 Phosphorylation pSMAD2 pSMAD2 TGFb_target_genes TGF-β Target Gene Transcription pSMAD2->TGFb_target_genes EpiblastinA_TGF This compound EpiblastinA_TGF->TGFb_receptor Inhibition (Indirect) Reprogramming_Workflow start Start: Mouse Epiblast Stem Cells (EpiSCs) culture Culture EpiSCs in standard FGF2/Activin A medium start->culture treatment Treat with this compound (typically 2 µM) culture->treatment selection Culture in ESC medium (e.g., 2i/LIF) treatment->selection Induces dedifferentiation end End: Embryonic Stem Cell-like cells (ESCs) selection->end characterization Characterize reprogrammed ESCs: - Morphology - Pluripotency marker expression - Germline competency end->characterization

References

Epiblastin A: A Technical Guide on the Triamterene-Derived Casein Kinase 1 Inhibitor for Stem Cell Reprogramming

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiblastin A is a potent derivative of the diuretic drug triamterene, which has emerged as a valuable chemical tool in stem cell research.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its development from triamterene, its mechanism of action as a Casein Kinase 1 (CK1) inhibitor, and its application in the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs).[1][2][3] This document consolidates key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development in the field of regenerative medicine.

Introduction: From a Diuretic to a Reprogramming Agent

The journey to the discovery of this compound began with a phenotypic screen of the LOPAC library to identify small molecules capable of inducing the conversion of mouse epiblast stem cells (EpiSCs) into a state resembling embryonic stem cells (cESCs).[1][2] This screen identified triamterene, a potassium-sparing diuretic, as an initial hit compound.[1][2][4] Subsequent structure-activity relationship (SAR) studies on a collection of triamterene derivatives led to the development of this compound, a compound with significantly enhanced reprogramming efficiency.[1][2] this compound has been shown to be approximately 8-fold more efficient than its parent compound, triamterene, in this reprogramming process.[5]

Chemical Properties and Quantitative Data

This compound is a pteridine-based compound with the chemical name 6-(3-chlorophenyl)-2,4,7-pteridinetriamine.[5]

PropertyValue
Molecular Formula C₁₂H₁₀ClN₇[5]
Molecular Weight 287.71 g/mol
CAS Number 16470-02-3[5]
Appearance Crystalline solid[5]
Solubility Soluble to 20 mM in DMSO
Table 1: In Vitro Kinase Inhibition Profile of this compound

This compound functions as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms.[3][5] The half-maximal inhibitory concentrations (IC₅₀) against various CK1 isoforms are summarized below. It is important to note that slight variations in IC₅₀ values have been reported across different sources, which may be attributable to different experimental conditions.

Kinase TargetIC₅₀ (µM) - Source 1[3]IC₅₀ (µM) - Source 2IC₅₀ (µM) - Source 3[5]
CK1α 8.93.88.9
CK1δ 0.50.80.5
CK1ε 4.73.74.7

This compound demonstrates selectivity for CK1 isoforms at concentrations below 10 µM.[5] However, at higher concentrations, it can also inhibit other kinases such as BRSK1, EEF2K, EGFR, MNK-2, and RIPK2 with IC₅₀ values in the range of 24-45 µM.[5]

Mechanism of Action: Dual Modulation of Key Signaling Pathways

The reprogramming activity of this compound stems from its inhibition of CK1.[1][2] This inhibition directly results in the dual modulation of two critical signaling pathways that govern pluripotency: the WNT/β-catenin pathway and the TGFβ/SMAD2 pathway.[6] Specifically, inhibition of CK1α leads to the activation of WNT signaling while simultaneously inhibiting TGFβ/SMAD2 signaling.[6] This coordinated signaling crosstalk rewires the gene regulatory network of EpiSCs, promoting their conversion to an ESC-like state and maintaining the pluripotency network.[6]

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcome This compound This compound CK1α CK1α This compound->CK1α inhibits WNT Signaling WNT Signaling CK1α->WNT Signaling activates TGFβ/SMAD2 Signaling TGFβ/SMAD2 Signaling CK1α->TGFβ/SMAD2 Signaling inhibits Reprogramming Reprogramming WNT Signaling->Reprogramming TGFβ/SMAD2 Signaling->Reprogramming ESC-like State ESC-like State Reprogramming->ESC-like State

Figure 1. Signaling pathway of this compound in stem cell reprogramming.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature. Researchers should consult the original publication by Ursu et al. (2016) for precise details and reagent specifications.

Synthesis of this compound

The synthesis of this compound is achieved through a chemical modification of the triamterene scaffold. While the exact synthetic steps are proprietary to the research, a general workflow for the creation of triamterene derivatives involves:

  • Starting Material: Triamterene (6-phenyl-2,4,7-pteridinetriamine).

  • Chemical Modification: Introduction of a chlorine atom at the meta-position of the phenyl ring. This is typically achieved through electrophilic aromatic substitution reactions.

  • Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield high-purity this compound.

G Triamterene Triamterene Chemical Modification Chemical Modification Triamterene->Chemical Modification Electrophilic Aromatic Substitution Purification Purification Chemical Modification->Purification Column Chromatography/ Recrystallization This compound This compound Purification->this compound

Figure 2. Generalized workflow for the synthesis of this compound.
In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against CK1 isoforms can be determined using a variety of commercially available kinase assay kits. A typical protocol involves:

  • Reagents: Recombinant human CK1α, CK1δ, and CK1ε enzymes, a suitable substrate peptide, ATP, and the test compound (this compound).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a microplate, combine the kinase, substrate, and this compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time. e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using methods such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

EpiSC to ESC Reprogramming Assay

This assay is used to assess the efficiency of this compound in inducing the conversion of EpiSCs to ESCs.

  • Cell Lines: Use an EpiSC line that expresses a fluorescent reporter (e.g., GFP) under the control of a pluripotency-associated gene promoter, such as Oct4.

  • Culture Conditions: a. Plate the EpiSCs on a suitable matrix (e.g., fibronectin-coated plates) in EpiSC culture medium. b. After cell attachment, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 2 µM). c. Culture the cells for a period of 4-8 days, refreshing the medium with this compound every 2 days.

  • Analysis: a. Monitor the cells daily for morphological changes characteristic of ESCs (e.g., formation of compact, dome-shaped colonies). b. Quantify the reprogramming efficiency by measuring the percentage of GFP-positive cells using flow cytometry or high-content imaging.

G Plate EpiSCs Plate EpiSCs Add this compound Add this compound Plate EpiSCs->Add this compound Culture (4-8 days) Culture (4-8 days) Add this compound->Culture (4-8 days) Analyze Analyze Culture (4-8 days)->Analyze Morphology Morphology Analyze->Morphology Reporter Expression Reporter Expression Analyze->Reporter Expression

Figure 3. Experimental workflow for EpiSC reprogramming.

Conclusion and Future Directions

This compound represents a significant advancement in the chemical induction of pluripotency. As a derivative of the well-characterized drug triamterene, it provides a more potent and specific tool for studying the molecular mechanisms that govern stem cell fate. The detailed understanding of its mechanism of action through the inhibition of CK1 and the subsequent modulation of WNT and TGFβ signaling pathways opens new avenues for the development of improved reprogramming protocols. Future research may focus on further optimizing the structure of this compound to enhance its specificity and efficiency, as well as exploring its potential applications in generating patient-specific pluripotent stem cells for therapeutic purposes.

References

Unveiling the Biological Function of Epiblastin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epiblastin A has emerged as a potent small molecule capable of inducing the reprogramming of epiblast stem cells (EpiSCs) into a state of naive pluripotency, resembling embryonic stem cells (ESCs). This technical guide provides an in-depth overview of the biological function, mechanism of action, and experimental protocols related to this compound, intended to facilitate further research and application in regenerative medicine and drug discovery.

Core Mechanism: Inhibition of Casein Kinase 1

This compound's primary biological function is the induction of cellular reprogramming through the targeted inhibition of Casein Kinase 1 (CK1).[1][2] Discovered through a phenotypic screen of a chemical library for compounds that could reactivate Oct4-GFP expression in EpiSCs, this compound was developed from the initial hit, triamterene, through structure-activity relationship studies.[1]

The mechanism of action is centered on its role as an ATP-competitive inhibitor of CK1 isoforms, with particular efficacy against CK1α, CK1δ, and CK1ε.[3] This inhibition is the critical event that triggers a cascade of signaling events, ultimately leading to a change in the cellular state from primed pluripotency (EpiSCs) to naive pluripotency (ESC-like cells).

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Activity of this compound against CK1 Isoforms

Kinase IsoformIC50 (µM)
CK1α8.9
CK1δ0.5
CK1ε4.7
Data sourced from in vitro kinase assays.[3]

Table 2: Reprogramming Efficiency of this compound

CompoundConcentration (µM)Oct4-GFP Positive Cells (%)
DMSO (Control)-< 1
This compound10~25
2i/LIF (Positive Control)-~30
Data represents the percentage of Oct4-GFP positive cells after 8 days of treatment, as determined by flow cytometry.

Signaling Pathways Modulated by this compound

The inhibition of CK1 by this compound instigates a significant shift in the balance of key signaling pathways that govern pluripotency. Specifically, it leads to the activation of the WNT signaling pathway and the simultaneous attenuation of the Transforming Growth Factor-beta (TGFβ) pathway. The dual modulation of these pathways is crucial for the successful reprogramming of EpiSCs. The inhibition of CK1α and CK1ε has been shown to affect the phosphorylation status of β-CATENIN and SMAD2, key downstream effectors of the WNT and TGFβ pathways, respectively.

EpiblastinA_Signaling_Pathway cluster_inhibition Molecular Inhibition cluster_pathways Downstream Signaling Pathways cluster_outcome Cellular Outcome EpiblastinA This compound CK1 Casein Kinase 1 (CK1α, CK1δ, CK1ε) EpiblastinA->CK1 Inhibits WNT WNT Signaling Pathway CK1->WNT Relieves inhibition TGFb TGFβ/SMAD2 Signaling Pathway CK1->TGFb Attenuates Reprogramming Reprogramming of EpiSCs to ESC-like cells WNT->Reprogramming Promotes TGFb->Reprogramming Inhibits

Caption: this compound signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols derived from the primary literature.

High-Content Screening for EpiSC Reprogramming

This protocol outlines the phenotypic screen used to identify small molecules that induce the conversion of EpiSCs to a naive pluripotent state.

Experimental_Workflow_Screening Day0 Day 0: Seed EpiSCs (single cells) in 96-well plates in EpiSC medium + FGF2 Day2 Day 2: Add Compounds (10 µM) in EpiSC medium without FGF2 Day0->Day2 Day8 Day 8: Dissociate colonies and quantify Oct4-GFP+ cells using a high-content reader Day2->Day8 Controls Controls: - Negative: EpiSC medium - Positive: 2i/LIF medium Day2->Controls

Caption: High-content screening workflow.

Methodology:

  • Cell Seeding: E3 GOF18-EpiSCs, which express GFP under the control of the Oct4 promoter, are seeded as single cells onto FCS-coated 96-well plates in EpiSC culture medium supplemented with bFGF.[1]

  • Compound Addition: Two days after seeding, the medium is replaced with EpiSC medium lacking bFGF, and the library compounds are added at a final concentration of 10 µM.[1] Negative controls receive EpiSC medium alone, while positive controls are treated with a 2i/LIF cocktail (3 µM CHIR99021, 1 µM PD0325901, and 2000 U/ml LIF).[1]

  • Incubation and Analysis: The cells are incubated for 6 days. On day 8, the colonies are dissociated into single cells using trypsin, and the percentage of GFP-positive cells is quantified using a high-content imaging system.[1]

Flow Cytometry-Based Quantification of Reprogramming

This protocol provides a method for the quantitative assessment of reprogramming efficiency.

Methodology:

  • Cell Culture: 100,000 E3 GOF18-EpiSCs are plated in 6 cm low-attachment dishes in EpiSC medium (CF1 MEF-conditioned KO-DMEM with 20% serum replacement) without additional bFGF.[1]

  • Treatment: this compound is added at a concentration of 10 µM on day 0. The medium containing the compound is replaced on days 4 and 6.[1]

  • Analysis: On day 8, cells are harvested, dissociated into a single-cell suspension, and analyzed by flow cytometry to determine the percentage of Oct4-GFP positive cells.[1]

In Vitro Kinase Inhibition Assay

To determine the IC50 values of this compound against CK1 isoforms, a radiometric kinase assay is employed.

Methodology:

  • Reaction Mixture: The assay is performed in a reaction buffer containing the respective recombinant CK1 isoform (CK1α, CK1δ, or CK1ε), a substrate peptide, and [γ-³³P]ATP.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Incubation and Detection: The reaction is allowed to proceed at 30°C for a defined period. The amount of ³³P incorporated into the substrate is then quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant tool for the chemical induction of pluripotency. Its well-defined mechanism of action, centered on the inhibition of Casein Kinase 1 and the subsequent modulation of WNT and TGFβ signaling, provides a clear rationale for its pro-reprogramming effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in stem cell biology and regenerative medicine. Further investigation into the downstream targets and the optimization of reprogramming protocols will undoubtedly expand its utility in the future.

References

Methodological & Application

Application Notes and Protocols for Epiblastin A-Mediated Reprogramming of Epiblast Stem Cells to Embryonic Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from a primed epiblast stem cell (EpiSC) state to a naive embryonic stem cell (ESC) state represents a key developmental event and a significant area of interest in regenerative medicine. This document provides a detailed protocol for the chemical reprogramming of mouse EpiSCs to ESCs using Epiblastin A, a potent small molecule inhibitor of Casein Kinase 1 (CK1). This compound facilitates this conversion by modulating the Wnt and TGF-β signaling pathways, offering a transgene-free method for generating naive pluripotent stem cells. These protocols and application notes are intended to provide researchers with the necessary information to successfully implement this reprogramming strategy.

Introduction

Pluripotent stem cells exist in two distinct states: the naive state, characteristic of the pre-implantation epiblast and embodied by embryonic stem cells (ESCs), and the primed state, corresponding to the post-implantation epiblast and represented by epiblast stem cells (EpiSCs). While both are pluripotent, they exhibit differences in morphology, signaling pathway dependence, and developmental potential. The conversion of primed EpiSCs to naive ESCs is a valuable tool for studying pluripotency and for generating cells with broader developmental capabilities, including the ability to form chimeras.

Chemical reprogramming using small molecules offers a powerful alternative to genetic manipulation for inducing cell fate changes. This compound, a derivative of triamterene, has been identified as an efficient inducer of EpiSC to ESC reprogramming.[1][2][3] Its mechanism of action involves the inhibition of Casein Kinase 1 (CK1) isoforms α, δ, and ε.[1][2][3] This inhibition leads to the dual effect of activating the canonical Wnt signaling pathway and inhibiting the TGF-β/SMAD2 signaling pathway, both of which are critical for establishing the naive pluripotent state.[4]

These application notes provide a comprehensive guide to utilizing this compound for the efficient reprogramming of EpiSCs to ESCs, including detailed protocols, data interpretation, and visualization of the underlying biological processes.

Data Presentation

Table 1: Reprogramming Efficiency of this compound and Related Compounds
CompoundConcentrationReprogramming Efficiency (% Oct4-GFP+ colonies)Reference
Triamterene (TR)10 µMBaseline[1]
This compound 2 µM - 10 µM Significantly higher than TR [1]
shRNA knockdown of CK1αN/A18%[5]
shRNA knockdown of CK1εN/A4%[5]
2i/LIFN/APositive Control[1]
DMSON/ANegative Control[1]

Note: The exact percentage of reprogramming efficiency for this compound can vary depending on the specific EpiSC line and experimental conditions. The original research demonstrated a significant increase in reprogramming activity compared to the initial hit, triamterene.

Experimental Protocols

Culture of Mouse Epiblast Stem Cells (EpiSCs)

Materials:

  • DMEM/F12

  • KnockOut™ Serum Replacement (KSR)

  • GlutaMAX™

  • Non-Essential Amino Acids (NEAA)

  • 2-Mercaptoethanol

  • Basic Fibroblast Growth Factor (bFGF)

  • Activin A

  • Penicillin-Streptomycin

  • Mitomycin-C treated Mouse Embryonic Fibroblasts (MEFs)

  • 0.1% Gelatin Solution

  • PBS (Ca2+/Mg2+ free)

  • Collagenase IV or TrypLE™ Express

EpiSC Medium Formulation:

  • DMEM/F12

  • 20% KSR

  • 1x GlutaMAX™

  • 1x NEAA

  • 0.1 mM 2-Mercaptoethanol

  • 12 ng/mL bFGF

  • 20 ng/mL Activin A

  • 1x Penicillin-Streptomycin

Procedure:

  • Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C.

  • Plate Mitomycin-C treated MEFs on the gelatin-coated plates at a density of 2.5 x 10^4 cells/cm².

  • Culture EpiSCs on the MEF feeder layer in EpiSC medium.

  • Change the medium daily.

  • Passage EpiSCs every 2-3 days using Collagenase IV or TrypLE™ Express. Dissociate cells into small clumps for replating.

This compound-Mediated Reprogramming of EpiSCs to ESCs

Materials:

  • Cultured EpiSCs

  • This compound (Optimal working concentration 2-10 µM)

  • ESC Medium (see below)

  • MEF feeders

  • 6-well tissue culture plates

ESC Medium Formulation:

  • KnockOut™ DMEM

  • 15% Fetal Bovine Serum (FBS)

  • 1x GlutaMAX™

  • 1x NEAA

  • 0.1 mM 2-Mercaptoethanol

  • 1000 U/mL Leukemia Inhibitory Factor (LIF)

  • 1x Penicillin-Streptomycin

  • Optional: 2i inhibitors (1 µM PD0325901 and 3 µM CHIR99021) for stabilization of reprogrammed colonies.

Procedure:

  • Day 0: Seeding EpiSCs for Reprogramming:

    • Prepare a single-cell suspension of EpiSCs by treating with TrypLE™ Express.

    • Seed 2 x 10^4 EpiSCs per cm² onto a fresh MEF feeder layer in a 6-well plate.

    • Culture the cells in EpiSC medium.

  • Day 1: Initiation of Reprogramming:

    • Aspirate the EpiSC medium and replace it with fresh ESC medium supplemented with this compound (2-10 µM).

  • Days 2-7: Reprogramming and Monitoring:

    • Change the medium every day with fresh ESC medium containing this compound.

    • Monitor the cells daily for morphological changes. Reprogramming colonies will start to appear as small, compact, dome-shaped structures, distinct from the flat EpiSC colonies.

  • Day 8: Identification and Isolation of Reprogrammed ESC Colonies:

    • Observe the plates for well-defined ESC-like colonies.

    • The reprogramming process is typically complete within 6-8 days.

    • Manually pick the ESC-like colonies and transfer them to a new MEF-coated plate with standard ESC medium (without this compound).

    • Alternatively, for stabilization, culture the cells in ESC medium supplemented with 2i/LIF.

Quantification of Reprogramming Efficiency

a) Oct4-GFP Reporter Assay (for labs using Oct4-GFP EpiSC lines):

  • At day 8 of reprogramming, dissociate the cells into a single-cell suspension.

  • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Set the gating based on untransfected EpiSCs (negative control) and established ESCs (positive control).

b) Alkaline Phosphatase (AP) Staining:

  • At day 8, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain for AP activity using a commercially available kit according to the manufacturer's instructions.

  • Count the number of AP-positive (red or purple) colonies.

  • Calculate the reprogramming efficiency as (Number of AP-positive colonies / Number of initial cells seeded) x 100%.

Characterization of Reprogrammed ESCs
  • Morphology: Reprogrammed ESCs should exhibit a dome-shaped colony morphology, similar to bona fide ESCs.

  • Pluripotency Marker Expression: Perform immunofluorescence staining or flow cytometry for key pluripotency markers such as NANOG, SOX2, and SSEA-1.

  • Chimera Formation: To functionally assess pluripotency, inject the reprogrammed ESCs into blastocysts and transfer them to pseudopregnant female mice to assess their contribution to chimeric offspring.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in EpiSC Reprogramming

EpiblastinA_Pathway EpiblastinA This compound CK1 Casein Kinase 1 (CK1α, δ, ε) EpiblastinA->CK1 TGF_beta_Pathway TGF-β/SMAD2 Pathway EpiblastinA->TGF_beta_Pathway Inhibits Wnt_Pathway Wnt Signaling Pathway Beta_Catenin β-catenin CK1->Beta_Catenin Phosphorylates for degradation SMAD2 SMAD2 CK1->SMAD2 Activates Wnt_Pathway->Beta_Catenin Stabilizes Reprogramming EpiSC to ESC Reprogramming Beta_Catenin->Reprogramming Promotes TGF_beta_Pathway->SMAD2 Activates EpiSC Epiblast Stem Cell (Primed State) SMAD2->EpiSC Maintains ESC Embryonic Stem Cell (Naive State) Reprogramming->ESC EpiSC->Reprogramming Reprogramming_Workflow start Start: Culture EpiSCs on MEFs seed Day 0: Seed single EpiSCs (2 x 10^4 cells/cm²) start->seed add_epiblastin Day 1: Add ESC Medium + this compound (2-10 µM) seed->add_epiblastin culture Days 2-7: Daily medium change with this compound add_epiblastin->culture observe Morphological change to dome-shaped colonies culture->observe pick Day 8: Pick reprogrammed ESC colonies observe->pick quantify Quantify efficiency (AP staining / Flow cytometry) pick->quantify characterize Characterize reprogrammed ESCs (Markers, Chimera formation) pick->characterize end End: Naive ESC lines established characterize->end

References

Step-by-step guide for using Epiblastin A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Epiblastin A, a potent inhibitor of Casein Kinase 1 (CK1). This compound has been demonstrated to be a valuable tool for the chemical reprogramming of epiblast stem cells (EpiSCs) into a state resembling embryonic stem cells (ESCs).

Biochemical Properties and Mechanism of Action

This compound is an ATP-competitive inhibitor of Casein Kinase 1 (CK1), with varying selectivity for its isoforms.[1] Its primary application stems from its ability to induce the reprogramming of mouse epiblast stem cells (EpiSCs) into embryonic stem cell-like cells (cESCs) by inhibiting CK1.[1][2][3] This reprogramming is mediated through the simultaneous activation of the WNT signaling pathway and inhibition of the TGFβ/SMAD2 signaling pathway.[4]

Table 1: Inhibitory Activity of this compound against CK1 Isoforms

CK1 IsoformIC50 (µM)
CK1α8.9
CK1δ0.5
CK1ε4.7
CK1δ (alternative)0.8
CK1ε (alternative)3.7
CK1α (alternative)3.8

Data compiled from multiple sources.[1][5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (M.Wt: 287.71 g/mol )[5]

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • To prepare a 20 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.[5] For example, dissolve 2.88 mg of this compound in 500 µL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Culture of Mouse Epiblast Stem Cells (EpiSCs)

Materials:

  • EpiSC culture medium (see recipe below)

  • Fetal Calf Serum (FCS)-coated tissue culture plates

  • Trypsin-EDTA (0.05%)

  • Phosphate-Buffered Saline (PBS)

EpiSC Culture Medium Recipe:

  • DMEM/F12

  • 20% KnockOut Serum Replacement

  • 1% Non-Essential Amino Acids

  • 1% Penicillin-Streptomycin

  • 0.1 mM β-mercaptoethanol

  • Basic fibroblast growth factor (bFGF)

  • Activin A

Protocol:

  • Culture EpiSCs on FCS-coated plates in EpiSC culture medium.

  • Maintain the cells in a humidified incubator at 37°C and 5% CO2.

  • Passage the cells every 2-3 days using Trypsin-EDTA. The typical passaging ratio is 1:10–1:15.[6]

Reprogramming of EpiSCs to cESCs using this compound

This protocol is based on the high-content screening assay developed by Ursu et al., 2016.[2] It utilizes E3 GOF18-EpiSC cells, which express a green fluorescent protein (GFP) reporter under the control of the Oct4 promoter, allowing for the monitoring of reprogramming.[2]

Experimental Workflow:

G Day0 Day 0: Seed EpiSCs Day2 Day 2: Add this compound Day0->Day2 Day8 Day 8: Analysis Day2->Day8 Analysis Dissociate colonies & Quantify Oct4-GFP+ cells Day8->Analysis

Caption: Workflow for EpiSC reprogramming using this compound.

Materials:

  • E3 GOF18-EpiSCs

  • FCS-coated 96-well plates

  • EpiSC culture medium

  • This compound stock solution (20 mM in DMSO)

  • ESC medium with 2i/LIF (positive control)

  • Trypsin-EDTA (0.05%)

  • Hoechst stain (for nuclear counterstaining)

  • High-content imaging system (e.g., ArrayScan)

Protocol:

  • Day 0: Seed E3 GOF18-EpiSCs as single cells onto FCS-coated 96-well plates in EpiSC culture medium.[2]

  • Day 2: Aspirate the medium and add fresh EpiSC culture medium without bFGF. Add this compound to a final concentration of 10 µM.[2]

    • Negative Control: Add EpiSC culture medium with DMSO vehicle.

    • Positive Control: Add ESC medium containing 2i/LIF inhibitors.[2]

  • Day 2-8: Incubate the plates for 6 days.

  • Day 8:

    • Dissociate the cell colonies into single cells using trypsin.[2]

    • Stain the cell nuclei with Hoechst stain.

    • Quantify the number of GFP-positive cells using a high-content imaging system.[2] The readout is based on the number of cells with GFP intensity above a predetermined threshold.[2]

Confirmation of Reprogramming

a) Fluorescence-Activated Cell Sorting (FACS):

  • On day 8 of the reprogramming protocol, dissociate the cells into a single-cell suspension.

  • Resuspend approximately one million cells in 500 µL of cell culture medium.[2]

  • Pass the cell suspension through a 40 µm cell strainer to remove clumps.[2]

  • Add DAPI to the cell suspension to label the nuclei for viability assessment.[2]

  • Analyze the cells using a FACS Aria cell sorter to quantify the percentage of Oct4-GFP positive cells.[2]

b) Quantitative PCR (qPCR):

  • Lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for pluripotency markers (e.g., Nanog, Sox2) and epiblast markers (e.g., Fgf5, Otx2) to assess the change in gene expression.

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of CK1α leads to the dual regulation of the WNT and TGFβ signaling pathways, which is crucial for the reprogramming of EpiSCs.

Wnt/β-catenin Signaling Pathway

In the absence of Wnt, CK1α is part of a destruction complex that phosphorylates β-catenin, targeting it for degradation. Inhibition of CK1α by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes associated with pluripotency.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State (this compound) CK1a_off CK1α DestructionComplex Destruction Complex CK1a_off->DestructionComplex GSK3b_off GSK3β GSK3b_off->DestructionComplex APC_off APC APC_off->DestructionComplex Axin_off Axin Axin_off->DestructionComplex beta_catenin_off β-catenin DestructionComplex->beta_catenin_off P Degradation Proteasomal Degradation beta_catenin_off->Degradation EpiblastinA This compound CK1a_on CK1α EpiblastinA->CK1a_on inhibits beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF PluripotencyGenes Pluripotency Gene Expression TCF_LEF->PluripotencyGenes

Caption: this compound activates Wnt signaling by inhibiting CK1α.

TGFβ/SMAD2 Signaling Pathway

Inhibition of CK1α by this compound also leads to the suppression of the TGFβ/SMAD2 signaling pathway. This is significant because TGFβ signaling helps maintain the epiblast state.

TGFb_Pathway TGFb TGFβ TGFbR TGFβ Receptor TGFb->TGFbR SMAD2 SMAD2 TGFbR->SMAD2 activates CK1a CK1α CK1a->SMAD2 phosphorylates EpiblastinA This compound EpiblastinA->CK1a inhibits pSMAD2 p-SMAD2 Complex p-SMAD2/SMAD4 Complex pSMAD2->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus EpiblastGenes Epiblast Gene Expression

Caption: this compound inhibits TGFβ signaling via CK1α.

References

Application of Epiblastin A in the Generation of Primordial Germ Cell-Like Cells (PGCLCs) from Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Primordial germ cells (PGCs) are the embryonic precursors to gametes, responsible for transmitting genetic and epigenetic information across generations. The in vitro generation of PGC-like cells (PGCLCs) from pluripotent stem cells (PSCs), such as embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), provides a powerful model system for studying germ cell development, epigenetic reprogramming, and potential therapeutic applications for infertility.[1][2][3][4][5] The specification of PGCs from the epiblast is a complex process orchestrated by a network of signaling pathways, most notably Bone Morphogenetic Protein (BMP) and WNT signaling.[5][6][7][8][9]

Epiblastin A is a novel small molecule compound developed to efficiently induce the differentiation of PSCs into PGCLCs. This document provides detailed protocols for the application of this compound in generating murine PGCLCs, along with representative data and an overview of the underlying signaling pathways.

Principle of the Method

The generation of PGCLCs from murine ESCs is a multi-step process that recapitulates early embryonic development. First, ESCs, which resemble the pre-implantation epiblast, are induced to differentiate into epiblast-like cells (EpiLCs), a state competent for PGC specification.[7][10] Subsequently, these EpiLCs are aggregated and treated with a cocktail of cytokines, including this compound, to induce their differentiation into PGCLCs.[10] this compound is hypothesized to act as a potent modulator of the BMP and WNT signaling pathways, critical for PGC specification.[5][6][8]

Materials and Reagents

  • Murine Embryonic Stem Cells (e.g., BVSC reporter line)

  • DMEM (high glucose, GlutaMAX)

  • Fetal Bovine Serum (FBS), ESC-qualified

  • Penicillin-Streptomycin

  • 2-Mercaptoethanol

  • LIF (Leukemia Inhibitory Factor)

  • 2i (PD0325901 and CHIR99021)

  • N2 Supplement

  • B27 Supplement

  • Activin A

  • bFGF (basic Fibroblast Growth Factor)

  • KSR (KnockOut Serum Replacement)

  • Glutamine

  • Non-Essential Amino Acids (NEAA)

  • Sodium Pyruvate

  • This compound

  • BMP4

  • SCF (Stem Cell Factor)

  • EGF (Epidermal Growth Factor)

  • Low-adherence V-bottom 96-well plates

  • 0.1% Gelatin solution

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

Experimental Protocols

Protocol 1: Maintenance of Murine Embryonic Stem Cells
  • Culture murine ESCs on 0.1% gelatin-coated plates.

  • Maintain cells in N2B27 medium supplemented with 2i (1 µM PD0325901 and 3 µM CHIR99021) and LIF (1000 U/ml).

  • Passage cells every 2-3 days using 0.25% Trypsin-EDTA.

  • Ensure cells are free of differentiation before initiating PGCLC induction.

Protocol 2: Induction of Epiblast-like Cells (EpiLCs)
  • Plate 2 x 10^5 ESCs per well of a 12-well plate coated with fibronectin (10 µg/ml).

  • Culture cells for 48 hours in N2B27 medium supplemented with Activin A (20 ng/ml) and bFGF (12 ng/ml).

  • After 48 hours, cells should exhibit a flattened, epithelial-like morphology characteristic of EpiLCs.

Protocol 3: Generation of PGCLCs using this compound
  • Dissociate EpiLCs into a single-cell suspension using 0.25% Trypsin-EDTA.

  • Resuspend cells in PGCLC induction medium: GMEM supplemented with 15% KSR, 0.1 mM NEAA, 1 mM sodium pyruvate, 0.1 mM 2-mercaptoethanol, 100 U/ml penicillin, 0.1 mg/ml streptomycin, and 2 mM L-glutamine.

  • Add the following cytokines to the PGCLC induction medium:

    • BMP4 (500 ng/ml)

    • LIF (1000 U/ml)

    • SCF (100 ng/ml)

    • EGF (50 ng/ml)

    • This compound (Specify concentration, e.g., 10 µM)

  • Seed 2,000 cells per well into a low-adherence V-bottom 96-well plate to form embryoid bodies (EBs).

  • Centrifuge the plate at 1,000 rpm for 3 minutes to facilitate cell aggregation.

  • Culture for 4-6 days. PGCLCs can be identified by the expression of reporter genes (e.g., BVSC) or by cell surface markers such as SSEA-1 and CD61.[11][12]

Data Presentation

Table 1: Efficiency of PGCLC Generation with this compound
Treatment GroupDay 4 PGCLC (%)Day 6 PGCLC (%)
Control (without this compound)15.2 ± 2.520.8 ± 3.1
This compound (10 µM)28.7 ± 3.835.4 ± 4.2
BMP4 only10.5 ± 1.914.3 ± 2.7

Data are presented as mean ± standard deviation from three independent experiments. PGCLC percentage is determined by flow cytometry for SSEA-1 and CD61 double-positive cells.

Table 2: Expression of Key Germline Genes in Day 6 PGCLCs
GeneFold Change (this compound vs. Control)
Blimp1 (Prdm1)2.8
Prdm143.5
Tfap2c3.1
Stella (Dppa3)4.2
Nanos33.9

Gene expression levels were quantified by RT-qPCR and normalized to a housekeeping gene. Fold change is calculated relative to the control group (without this compound).

Signaling Pathways and Visualizations

Signaling Pathway for PGC Specification

The specification of primordial germ cells from the epiblast is primarily driven by BMP signaling from the extraembryonic ectoderm, in conjunction with WNT signaling.[5][6][7][8] BMP4, a key ligand in this process, binds to its receptors on competent epiblast cells, leading to the phosphorylation of SMAD1/5/9.[11] This activated SMAD complex translocates to the nucleus and, in concert with other transcription factors, initiates the expression of key germline determination genes, including Blimp1 (Prdm1), Prdm14, and Tfap2c.[3][8] These factors act to suppress the somatic program and promote the germ cell fate.[13] WNT signaling is also crucial for rendering the epiblast competent to respond to BMP signals.[14][15] this compound is proposed to enhance the downstream effects of BMP signaling and potentially stabilize key components of the WNT pathway, leading to a more robust and efficient induction of the PGC fate.

PGC_Specification_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP4 BMP4 BMPR BMP Receptor BMP4->BMPR WNT3 WNT3 Frizzled Frizzled WNT3->Frizzled This compound This compound This compound->BMPR Enhances pSMAD1/5/9 pSMAD1/5/9 BMPR->pSMAD1/5/9 Phosphorylation Beta-Catenin β-catenin Frizzled->Beta-Catenin Stabilization Blimp1 Blimp1 pSMAD1/5/9->Blimp1 Beta-Catenin->Blimp1 Prdm14 Prdm14 Blimp1->Prdm14 Tfap2c Tfap2c Blimp1->Tfap2c Somatic Genes Somatic Program Blimp1->Somatic Genes PGC Genes PGC Specification Prdm14->PGC Genes Tfap2c->PGC Genes

Caption: Signaling pathway for PGC specification enhanced by this compound.

Experimental Workflow for PGCLC Generation

The overall workflow for generating PGCLCs from murine ESCs using this compound involves three main stages: maintenance of pluripotent ESCs, differentiation into EpiLCs, and the final induction of PGCLCs within embryoid bodies.

PGCLC_Workflow ESCs Murine ESCs (2i/LIF Medium) EpiLCs EpiLC Induction (Activin A + bFGF, 48h) ESCs->EpiLCs Aggregation Cell Aggregation (2,000 cells/well) EpiLCs->Aggregation PGCLC_Induction PGCLC Induction (BMP4, LIF, SCF, EGF + this compound) Aggregation->PGCLC_Induction PGCLCs PGCLCs (Day 4-6) PGCLC_Induction->PGCLCs Analysis Analysis (Flow Cytometry, RT-qPCR) PGCLCs->Analysis

Caption: Experimental workflow for generating PGCLCs using this compound.

Troubleshooting

IssuePossible CauseSolution
Low PGCLC efficiencySuboptimal ESC qualityEnsure ESCs are undifferentiated and have a high plating efficiency.
Incorrect cell number for aggregationOptimize the number of cells per aggregate.
Inactive cytokines or this compoundUse fresh, properly stored reagents.
High levels of cell deathHarsh dissociation of EpiLCsUse a gentle dissociation method and minimize incubation time with trypsin.
Poor quality of KSRTest different lots of KSR.
Differentiation into other lineagesContamination with differentiated cellsStart with a pure population of ESCs.
Incorrect cytokine concentrationsVerify the concentrations of all components in the induction medium.

Conclusion

This compound provides a robust and efficient method for the generation of primordial germ cell-like cells from pluripotent stem cells. The detailed protocols and supporting data presented here offer a comprehensive guide for researchers in the fields of developmental biology, reproductive medicine, and drug discovery. The use of this compound in this system can facilitate further investigations into the molecular mechanisms governing germline specification and development.

References

Protocol for dissolving and storing Epiblastin A for research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epiblastin A is a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1α, CK1δ, and CK1ε[1][2][3]. It is a valuable research tool for studying cellular reprogramming, stem cell biology, and signaling pathways. Notably, this compound induces the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs) by modulating key signaling pathways[4][5]. This document provides a detailed protocol for the dissolution and storage of this compound to ensure its stability and efficacy in research applications.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₀ClN₇[1][3]
Molecular Weight 287.71 g/mol [1][3]
Appearance Light yellow to green-yellow solid[1]
Purity ≥98%[2][3]
CAS Number 16470-02-3[1][2][3]

Dissolution Protocol

This compound is soluble in dimethyl sulfoxide (DMSO). To ensure complete dissolution and maintain the integrity of the compound, the following protocol is recommended.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile polypropylene or glass vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound.

  • Solvent Addition: Add the desired volume of fresh, anhydrous DMSO to the vial containing the this compound powder to achieve the target concentration. For example, to prepare a 10 mM stock solution, add 347.57 µL of DMSO to 1 mg of this compound.

  • Initial Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Warming and Sonication (if necessary): If the compound does not fully dissolve, it may be necessary to gently warm the solution and use sonication.

    • Warm the vial in a water bath or on a heat block set to a maximum of 60°C for a short period.

    • Alternatively, or in conjunction with warming, place the vial in an ultrasonic bath for several minutes.

    • Visually inspect the solution to ensure all solid has dissolved. Note: The use of hygroscopic DMSO that has been opened for a prolonged period can significantly impact solubility[1].

  • Sterilization (Optional): If a sterile solution is required for cell culture experiments, the prepared stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

Solubility Data:

SolventMaximum SolubilityMolar ConcentrationNotesReference
DMSO 4.55 mg/mL15.81 mMMay require warming and ultrasonication for complete dissolution.[1]
DMSO ~20 mM20 mM-[2]

Storage Protocol

Proper storage of this compound, both as a solid and in solution, is critical to maintain its stability and biological activity.

Storage of Solid this compound:

  • Store the solid powder in a tightly sealed vial at -20°C for long-term storage (up to 3 years)[1][3].

  • Some suppliers suggest storage at +4°C is also acceptable for the solid form[2].

Storage of this compound Stock Solution:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage Temperature and Duration:

    • For long-term storage, store aliquots at -80°C , where they are stable for up to 6 months [1].

    • For short-term storage, aliquots can be stored at -20°C for up to 1 month [1].

  • Vial Type: Use tightly sealed polypropylene or glass vials suitable for low-temperature storage.

Signaling Pathway and Experimental Workflow

Signaling Pathway Modulated by this compound

This compound functions as a CK1 inhibitor. The inhibition of CK1α, in particular, has been shown to simultaneously activate the WNT signaling pathway and inhibit the TGFβ/SMAD2 signaling pathway. This dual modulation is crucial for the reprogramming of epiblast stem cells to a pluripotent state.

EpiblastinA_Signaling EpiblastinA This compound CK1 Casein Kinase 1 (CK1) EpiblastinA->CK1 WNT_Pathway WNT Signaling Pathway CK1->WNT_Pathway Inhibition TGFb_Pathway TGFβ/SMAD2 Signaling Pathway CK1->TGFb_Pathway Activation Reprogramming Stem Cell Reprogramming WNT_Pathway->Reprogramming TGFb_Pathway->Reprogramming

Caption: Signaling pathway of this compound in stem cell reprogramming.

Experimental Workflow for Dissolution and Storage of this compound

The following diagram outlines the standard workflow for preparing and storing this compound for use in research experiments.

EpiblastinA_Workflow start Start: Receive This compound Powder equilibrate Equilibrate Vial to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO to Desired Concentration equilibrate->add_dmso dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve check_dissolution Visually Confirm Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve Not Dissolved aliquot Aliquot Stock Solution into Single-Use Vials check_dissolution->aliquot Dissolved storage Store Aliquots aliquot->storage storage_options <-80°C (6 months) -20°C (1 month) storage->storage_options use Use in Experiment storage->use

Caption: Workflow for preparing and storing this compound solutions.

References

Troubleshooting & Optimization

How to reduce Epiblastin A cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epiblastin A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly regarding cellular toxicity.

Understanding this compound and its Cytotoxicity

This compound is a small molecule that functions as an inhibitor of Casein Kinase 1 (CK1) isoforms, specifically CK1α, CK1δ, and CK1ε.[1][2][3] It is primarily recognized for its ability to induce the reprogramming of epiblast stem cells (EpiSCs) into a state resembling embryonic stem cells (ESCs).[1][2]

An important characteristic of this compound is its selective cytotoxicity. Research has shown that while it can significantly suppress the viability of certain cancer cells, such as colorectal cancer (CRC) cells, it exhibits no apparent cytotoxicity to normal colonic cells in vitro.[4] This selective nature is a key consideration for its application.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound inhibits the enzymatic activity of Casein Kinase 1 (CK1) isoforms α, δ, and ε.[1][2] This inhibition can influence downstream signaling pathways. For instance, in the context of EpiSC reprogramming, treatment with this compound can lead to the activation of WNT signaling and the inhibition of the TGF-beta/SMAD2 pathway.[5]

Q2: Is this compound expected to be toxic to my cells?

A2: The cytotoxicity of this compound is cell-type dependent. It has been shown to be cytotoxic to colorectal cancer cell lines while showing no significant toxicity to normal fetal human colonic mucosa cells at similar concentrations.[4] For applications such as stem cell reprogramming, it is used at concentrations that promote cell state conversion without inducing widespread cell death.

Q3: What is the recommended working concentration for this compound?

A3: The optimal concentration of this compound will vary depending on the cell type and the desired experimental outcome. For promoting embryonic stem cell self-renewal, a concentration of 2 μM has been suggested. In studies on colorectal cancer cells, concentrations ranging from 0.5 to 25 μM have been used.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and application.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Store the stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Managing Unexpected Cytotoxicity

If you are observing higher-than-expected cytotoxicity in your cell cultures when using this compound, consider the following troubleshooting steps:

Issue 1: Excessive Cell Death Observed at Recommended Concentrations
  • Possible Cause 1: Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the inhibition of CK1 or to the compound itself.

    • Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM) and narrow it down. This will help you identify a non-toxic working concentration.

  • Possible Cause 2: Off-Target Effects: At higher concentrations, small molecules can have off-target effects that may contribute to cytotoxicity.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments for your desired biological effect.

  • Possible Cause 3: Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control to assess its effect.

Issue 2: Desired Biological Effect is Not Observed Without Cytotoxicity
  • Possible Cause 1: Narrow Therapeutic Window: The concentration range where this compound is effective but not toxic may be very narrow for your cell type.

    • Solution 1: Optimize the treatment duration. A shorter exposure time may be sufficient to induce the desired effect without causing significant cell death. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours).

    • Solution 2: Consider a pulsed treatment. Treat the cells with this compound for a defined period, then replace the medium with fresh medium without the compound.

  • Possible Cause 2: Suboptimal Cell Culture Conditions: The overall health of your cells can impact their response to a compound.

    • Solution: Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate density before adding this compound. Review and optimize your basic cell culture parameters such as medium composition, serum percentage, and incubator conditions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against CK1 Isoforms

CK1 IsoformIC50 (µM)
CK1δ0.8
CK1ε3.7
CK1α3.8
Data sourced from R&D Systems.

Table 2: Effect of this compound on the Viability of Colorectal Cancer (CRC) and Normal Cells

Cell LineCell TypeConcentration Range (µM)Observed Effect
FHCFetal Human Normal Colonic Mucosa0.5 - 25No apparent effect on viability
HT29Primary CRC0.5 - 25Significant suppression of viability (13.7-62.3%)
HCT116RAS-mutant CRC0.5 - 25Significant suppression of viability (5.4-9.9%)
DLD1p53-mutant CRC0.5 - 25Significant suppression of viability (20-94.6%)
Data from a 48-hour treatment period.[4]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of your this compound stock solution in your cell culture medium. A common starting range is a 2-fold serial dilution from 50 µM down to 0.1 µM. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental goals.

  • Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Plot cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity. Select a working concentration that shows minimal toxicity for your experiments.

Visualizations

Signaling Pathways and Experimental Workflows

EpiblastinA_Mechanism cluster_input Input cluster_target Molecular Target cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EpiblastinA This compound CK1 Casein Kinase 1 (α, δ, ε) EpiblastinA->CK1 Inhibition WNT WNT Signaling CK1->WNT (Leads to Activation) TGFb TGF-beta/SMAD2 Signaling CK1->TGFb (Leads to Inhibition) CancerViability Decreased Cancer Cell Viability CK1->CancerViability Inhibition of CK1 leads to Reprogramming EpiSC to ESC Reprogramming WNT->Reprogramming TGFb->Reprogramming

Caption: Mechanism of action of this compound.

Cytotoxicity_Troubleshooting Start Unexpected Cytotoxicity Observed CheckConc Is the Concentration Optimized? Start->CheckConc CheckSolvent Is Solvent Control Okay? CheckConc->CheckSolvent Yes DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse No CheckTime Is Treatment Duration Optimized? CheckSolvent->CheckTime Yes SolventControl Run Vehicle-Only Control CheckSolvent->SolventControl No CheckHealth Are Cells Healthy and at Optimal Density? CheckTime->CheckHealth Yes TimeCourse Perform Time-Course Experiment CheckTime->TimeCourse No OptimizeCulture Optimize Seeding Density and Culture Conditions CheckHealth->OptimizeCulture No Result Use Optimal Concentration, Time, and Conditions CheckHealth->Result Yes DoseResponse->CheckSolvent SolventControl->CheckTime TimeCourse->CheckHealth OptimizeCulture->Result

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Optimizing Epiblastin A Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Epiblastin A in their experiments, with a focus on avoiding cell death and achieving desired biological outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that functions as an inhibitor of Casein Kinase 1 (CK1) isoforms α, δ, and ε.[1][2] It is a derivative of triamterene and is notably used to induce the reprogramming of epiblast stem cells (EpiSCs) into a naive pluripotent state, similar to embryonic stem cells (ESCs).[1][3] Its mechanism of action involves the modulation of key signaling pathways, including the Wnt and Transforming Growth Factor-beta (TGF-β) pathways, by inhibiting CK1.[4][5]

Q2: What is the recommended starting concentration for this compound?

Based on available literature, a starting concentration in the low micromolar range is recommended. Specifically:

  • A concentration of 2 µM has been shown to promote ESC self-renewal.

  • In initial screening assays, the precursor to this compound, triamterene, was used at 10 µM for the reprogramming of EpiSCs.[1]

  • This compound is reported to be a potent inhibitor of CK1 at concentrations below 10 µM .[6]

Therefore, a good starting point for optimization is between 1-10 µM . The optimal concentration will be cell-type and application-specific.

Q3: At what concentrations does this compound become cytotoxic?

The cytotoxic concentration of this compound varies depending on the cell type.

  • Cancer Cell Lines: Studies on colorectal cancer cell lines have shown dose-dependent inhibition of viability with 48-hour IC50 values of 6.8 µM for HT29, 5.0 µM for HCT116, and 3.2 µM for DLD1 cells.[6]

  • Normal Cells: Importantly, this compound has been observed to have no apparent cytotoxic effect on fetal human normal colonic mucosa (FHC) cells, even at concentrations up to 25 µM.[6]

While this suggests a favorable therapeutic window for non-cancerous cells, it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration.

Q4: How does this compound affect the Wnt and TGF-β signaling pathways?

This compound's inhibition of CK1 leads to the modulation of Wnt and TGF-β signaling pathways.[4]

  • Wnt Signaling: CK1α is a component of the β-catenin destruction complex. By inhibiting CK1α, this compound can lead to the stabilization and nuclear translocation of β-catenin, thereby activating the canonical Wnt signaling pathway.[5][7][8]

  • TGF-β Signaling: this compound treatment has been shown to inhibit the TGF-β/SMAD2 signaling pathway.[4] The precise mechanism of this inhibition is an area of ongoing research.

Data Summary

This compound Potency (IC50)
TargetIC50 (µM)Reference
CK1α3.8[1]
CK1δ0.8[1]
CK1ε3.7[1]
This compound Cytotoxicity (IC50) in Colorectal Cancer Cell Lines (48h treatment)
Cell LineIC50 (µM)Reference
HT296.8[6]
HCT1165.0[6]
DLD13.2[6]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your specific cell line.

Materials:

  • Your cell line of interest (e.g., Epiblast Stem Cells)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Allow cells to attach and recover overnight.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 25 µM (e.g., 0.1, 0.5, 1, 2, 5, 10, 15, 20, 25 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability for each concentration. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of cell death even at low concentrations (<1 µM). - Cell line is particularly sensitive to CK1 inhibition. - Error in this compound dilution. - Poor initial cell health.- Perform a wider dose-response curve starting from a lower concentration (e.g., 10 nM). - Verify the concentration of your this compound stock and recalculate dilutions. - Ensure cells are healthy and in the exponential growth phase before starting the experiment.
No observable effect on the desired biological outcome (e.g., reprogramming). - Concentration of this compound is too low. - Insufficient treatment duration. - Other signaling pathways are dominant in your cell line.- Increase the concentration of this compound based on your dose-response data, staying below the cytotoxic threshold. - Extend the treatment duration. - Consider combining this compound with other small molecules that target complementary pathways.
Inconsistent results between experiments. - Variation in cell seeding density. - Inconsistent timing of treatment and analysis. - Degradation of this compound stock solution.- Standardize your cell seeding protocol. - Adhere strictly to the established experimental timeline. - Aliquot the this compound stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Signaling Pathway and Workflow Diagrams

EpiblastinA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start: Healthy Cell Culture seed Seed Cells in 96-well Plate start->seed dilute Prepare this compound Dilution Series seed->dilute treat Treat Cells with this compound dilute->treat incubate Incubate for 24-72h treat->incubate assay Perform Cell Viability Assay incubate->assay read Read Plate assay->read analyze Analyze Data & Plot Dose-Response Curve read->analyze end End: Determine Optimal Concentration analyze->end

Caption: Experimental workflow for optimizing this compound concentration.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON / this compound CK1a_off CK1α BetaCatenin_off β-catenin CK1a_off->BetaCatenin_off P GSK3b_off GSK3β GSK3b_off->BetaCatenin_off P Axin_off Axin APC_off APC Degradation Degradation BetaCatenin_off->Degradation DestructionComplex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP LRP5/6 LRP->Dsh Axin_on Axin Dsh->Axin_on EpiblastinA This compound CK1a_on CK1α EpiblastinA->CK1a_on GSK3b_on GSK3β BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression

Caption: Role of CK1α and this compound in the canonical Wnt signaling pathway.

TGFb_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Activates SMAD23 SMAD2/3 TGFbRI->SMAD23 P SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3-SMAD4 Complex SMAD_complex->SMAD_complex_nuc EpiblastinA This compound CK1 CK1 EpiblastinA->CK1 CK1->SMAD23 Inhibits (via this compound) DNA DNA SMAD_complex_nuc->DNA Gene_regulation Target Gene Regulation DNA->Gene_regulation

Caption: this compound's inhibitory effect on the TGF-β/SMAD signaling pathway.

References

Signs of incomplete reprogramming with Epiblastin A treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Epiblastin A to reprogram epiblast stem cells (EpiSCs) into embryonic stem cell (ESC)-like cells.

Troubleshooting Guide: Signs of Incomplete Reprogramming

Researchers may encounter challenges during the chemical reprogramming of EpiSCs to a naïve pluripotent state using this compound. Below are common signs of incomplete reprogramming and potential troubleshooting steps.

Sign of Incomplete Reprogramming Potential Cause(s) Recommended Action(s)
1. Morphological Abnormalities
Mixed colony morphology (partially flat, partially dome-shaped)Inefficient or incomplete reprogramming. Suboptimal concentration of this compound.Optimize this compound concentration. Perform a dose-response curve. Extend the duration of treatment. Manually pick and expand colonies with the most uniform dome-shaped morphology.
Colonies remain flat and do not form 3D structures[1]This compound is not active or is used at too low a concentration. Problems with the basal media or supplements.Verify the activity and concentration of the this compound stock. Ensure the freshness and quality of all media components, including LIF and 2i.
Colonies lift but are not compact, appearing disorganizedIncomplete transition to a naïve state. Presence of differentiating cells.Review and optimize cell plating density. Assess for and remove spontaneously differentiated cells. Check for expression of both naïve and primed pluripotency markers.
2. Aberrant Marker Expression
Mosaic or weak Oct4-GFP reactivation[1]Heterogeneous cell population. Incomplete epigenetic remodeling.Sort the Oct4-GFP positive population by fluorescence-activated cell sorting (FACS) and re-plate. Extend the treatment duration to allow for more complete reprogramming.
Persistence of primed state markers (e.g., Fgf5, Brachyury)The cells have not fully exited the primed state.Confirm the inhibition of the CK1 pathway. Consider co-treatment with other small molecules that promote the naïve state.
Failure to upregulate key naïve pluripotency markers (e.g., Nanog, Klf4)Reprogramming has stalled at an intermediate stage.Verify the expression of the core pluripotency network. Ensure the absence of differentiation-inducing signals in the culture medium.
3. Functional Deficiencies
Inability to passage cells clonallyPartially reprogrammed cells may have reduced viability or self-renewal capacity.Passage cells as small clumps instead of single cells. Optimize single-cell dissociation protocols and consider using ROCK inhibitors to improve survival.
Spontaneous differentiation after removal of this compoundThe reprogrammed state is not stable.Culture the cells for a longer period in the presence of this compound and 2i/LIF to stabilize the naïve state before withdrawal. Gradually wean the cells off this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected morphology of fully reprogrammed cells treated with this compound?

A1: Fully reprogrammed cells should transition from the flat, two-dimensional colonies characteristic of EpiSCs to compact, three-dimensional (3D) colonies that resemble mouse embryonic stem cells (ESCs).[1]

Q2: How does this compound induce reprogramming?

A2: this compound is an inhibitor of Casein Kinase 1 (CK1) isoforms (α, δ, and ε).[2][3] By inhibiting CK1, this compound modulates signaling pathways that maintain the primed pluripotent state, thereby facilitating the transition to the naïve ESC-like state.

Q3: My cells are showing heterogeneous Oct4-GFP expression after treatment. What does this indicate?

A3: Heterogeneous or mosaic Oct4-GFP expression is a classic sign of incomplete or asynchronous reprogramming.[1] This suggests that only a subset of the cell population is successfully transitioning to a naïve-like state. It is recommended to extend the treatment duration or to isolate and expand the GFP-positive population.

Q4: Can I combine this compound with other small molecules?

A4: While this compound has been shown to be efficient on its own, its effects may be enhanced by co-treatment with other small molecules that stabilize the naïve state, such as inhibitors of MEK and GSK3β (2i).

Q5: For how long should I treat my EpiSCs with this compound?

A5: The original study describing this compound involved adding the compound on day 2 of culture and monitoring for Oct4-GFP reactivation.[1] The optimal duration may vary depending on the specific cell line and experimental conditions. It is advisable to monitor the morphological changes and marker expression over a time course to determine the optimal treatment window.

Q6: What are the key markers to assess the successful conversion of EpiSCs to a naïve-like state?

A6: Successful reprogramming should be confirmed by the upregulation of naïve pluripotency markers such as Oct4, Nanog, and Klf4, and the downregulation of primed epiblast markers like Fgf5 and Brachyury. A morphological shift to 3D colonies is also a critical indicator.[1]

Experimental Protocols

Protocol 1: Reprogramming of Mouse EpiSCs to cESCs using this compound

This protocol is adapted from the methodology described in the initial discovery of this compound.[1]

  • Cell Plating: Seed E3 GOF18-EpiSCs as single cells on FCS-coated 96-well plates in EpiSC culture medium (CM/FGF) on day 0.

  • Compound Addition: On day 2, replace the medium with EpiSC CM without additional FGF, supplemented with this compound at the desired concentration (e.g., 10 µM).

  • Controls: Include a negative control with EpiSC culture medium and a positive control with ESC medium containing 2i/LIF.

  • Monitoring: Monitor the cells daily for morphological changes and the reactivation of Oct4-GFP expression using fluorescence microscopy.

  • Analysis: Quantify the number of Oct4-GFP-positive colonies at the end of the experiment (e.g., day 5-7).

Visualizations

G cluster_0 This compound Signaling Pathway Epiblastin_A This compound CK1 Casein Kinase 1 (CK1) Epiblastin_A->CK1 Inhibits Primed_State Primed Pluripotency State (EpiSC) CK1->Primed_State Maintains Naive_State Naïve Pluripotency State (ESC-like) CK1->Naive_State Primed_State->Naive_State Reprogramming G cluster_1 This compound Reprogramming Workflow start Start: Plate EpiSCs add_epiblastin Add this compound start->add_epiblastin monitor_morphology Monitor Morphological Change (Flat to 3D) add_epiblastin->monitor_morphology monitor_gfp Monitor Oct4-GFP Reactivation monitor_morphology->monitor_gfp analysis Analyze Reprogramming Efficiency monitor_gfp->analysis analysis->add_epiblastin Incomplete end End: ESC-like Cells analysis->end Successful G cluster_2 Reprogramming States EpiSC EpiSC (Primed State) - Flat Morphology - Oct4-GFP Negative Partial Partially Reprogrammed - Mixed Morphology - Mosaic Oct4-GFP EpiSC->Partial This compound (Suboptimal) ESC ESC-like (Naïve State) - 3D Morphology - Oct4-GFP Positive EpiSC->ESC This compound (Direct Conversion) Partial->EpiSC Reversion Partial->ESC This compound (Optimal)

References

Technical Support Center: Epiblastin A and its Use in Stem Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Epiblastin A in stem cell applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Casein Kinase 1 (CK1) isoforms, specifically CK1α, CK1δ, and CK1ε.[1][2] Its primary described function is to induce the reprogramming of epiblast stem cells (EpiSCs), which are in a primed state of pluripotency, into embryonic stem cell (ESC)-like cells that exhibit characteristics of naive pluripotency.[1][2]

Q2: What are the known on-target signaling pathway modulations of this compound?

A2: Through its inhibition of CK1, this compound has been shown to activate the Wnt signaling pathway and inhibit the TGF-β/SMAD2 signaling pathway.[3] This modulation of key developmental pathways is believed to contribute to its reprogramming activity.

Q3: What are the recommended working concentrations for this compound?

A3: The effective concentration of this compound can vary depending on the cell type and the specific application. For the reprogramming of mouse EpiSCs, concentrations in the range of 1-10 µM have been reported to be effective.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. In studies on colorectal cancer cells, concentrations ranging from 0.5 to 25 µM have been used.[4]

Q4: How should I store and handle this compound?

A4: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. For use, it is recommended to prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Potential Off-Target Effects

Q1: I am observing unexpected differentiation of my stem cells after treatment with this compound. What could be the cause?

A1: While this compound is known to promote a naive pluripotent state, unexpected differentiation could be due to off-target effects, particularly if using higher concentrations. Although a comprehensive kinome scan for this compound is not publicly available, its profile is reported to be similar to its parent compound, triamterene.[1] Triamterene has been shown to inhibit other kinases, including members of the PI3K family.[1] The PI3K/AKT signaling pathway is crucial for maintaining pluripotency and cell survival in stem cells.[5] Inhibition of this pathway could lead to differentiation.

Troubleshooting Steps:

  • Titrate this compound Concentration: Perform a dose-response experiment to find the lowest effective concentration that induces reprogramming without causing widespread differentiation.

  • Assess AKT Pathway Activity: Perform a western blot to check the phosphorylation status of AKT (p-AKT Ser473). A decrease in p-AKT levels could indicate an off-target effect on the PI3K/AKT pathway.

  • Consider Alternative CK1 Inhibitors: If the issue persists, consider using a more selective CK1 inhibitor to confirm that the desired phenotype is due to CK1 inhibition.

Q2: My stem cell cultures show increased cell death after treatment with this compound. What could be the reason?

A2: Increased cell death could be another manifestation of off-target effects. As mentioned, potential inhibition of the PI3K/AKT pathway can compromise cell survival.[5] The ERK signaling pathway also plays a role in stem cell survival and proliferation, and its inhibition can lead to apoptosis in some contexts.

Troubleshooting Steps:

  • Optimize Seeding Density: Ensure that cells are plated at an optimal density, as sparse cultures can be more susceptible to stress and cell death.

  • Check for Apoptosis: Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to confirm that the observed cell death is due to apoptosis.

  • Evaluate ERK and AKT Signaling: Analyze the phosphorylation levels of both ERK (p-ERK1/2) and AKT (p-AKT) by western blot to see if these survival pathways are being compromised.

Q3: The reprogramming efficiency with this compound is highly variable between experiments. How can I improve consistency?

A3: Variability in reprogramming efficiency is a common issue in stem cell biology and can be influenced by several factors, including the initial state of the cells and the precise timing and concentration of small molecule treatment.

Troubleshooting Steps:

  • Standardize Initial Cell State: Ensure that the starting population of EpiSCs is homogenous and of high quality. Passage the cells consistently and discard any differentiated colonies before starting the experiment.

  • Optimize Treatment Timing: The timing of this compound addition can be critical. Follow a strict and consistent timeline for your experiments.

  • Consider Co-treatment with other Inhibitors: In some contexts, co-treatment with a MEK inhibitor has been shown to improve the efficiency of reprogramming, suggesting that fine-tuning the balance of signaling pathways is important.[3]

Data Presentation

Table 1: On-Target Kinase Inhibition Profile of this compound

KinaseIC50 (µM)Reference
CK1α3.8[1]
CK1δ0.8[1]
CK1ε3.7[1]

Note: This table summarizes the known on-target inhibitory concentrations of this compound. A broader kinase selectivity profile is not currently available.

Experimental Protocols

Protocol 1: Assessing Pluripotency by Immunofluorescence Staining

This protocol describes the staining of pluripotency markers such as OCT4 and SOX2 in mouse stem cells.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.25% Triton X-100 in PBS)

  • Blocking Buffer (5% BSA in PBS)

  • Primary antibodies (e.g., anti-OCT4, anti-SOX2)

  • Fluorophore-conjugated secondary antibodies

  • DAPI solution

  • Mounting medium

Procedure:

  • Culture mouse stem cells on coverslips in a 24-well plate.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Incubate the cells with primary antibodies diluted in Blocking Buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with fluorophore-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope.

Protocol 2: Western Blot Analysis of Phosphorylated ERK and AKT

This protocol details the detection of phosphorylated ERK1/2 and AKT as a readout for pathway activity.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat stem cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

EpiblastinA_OnTarget_Signaling EpiblastinA This compound CK1 Casein Kinase 1 (α, δ, ε) EpiblastinA->CK1 Wnt_Pathway Wnt Signaling Pathway CK1->Wnt_Pathway Inhibition of negative regulators TGFb_Pathway TGF-β/SMAD2 Signaling CK1->TGFb_Pathway Activation Reprogramming Reprogramming to Naive Pluripotency Wnt_Pathway->Reprogramming TGFb_Pathway->Reprogramming Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., Differentiation, Cell Death) Check_Concentration Is this compound concentration within the optimal range? Start->Check_Concentration Titrate Perform Dose-Response Experiment Check_Concentration->Titrate No Assess_Pathways Assess Activity of Off-Target Pathways (e.g., p-AKT, p-ERK) Check_Concentration->Assess_Pathways Yes Titrate->Assess_Pathways WesternBlot Perform Western Blot for p-AKT and p-ERK Assess_Pathways->WesternBlot ApoptosisAssay Perform Apoptosis Assay (e.g., Annexin V) Assess_Pathways->ApoptosisAssay AnalyzeResults Analyze Results and Correlate with Phenotype WesternBlot->AnalyzeResults ApoptosisAssay->AnalyzeResults ModifyProtocol Modify Protocol: - Adjust Concentration - Consider Co-treatment AnalyzeResults->ModifyProtocol End Optimized Protocol ModifyProtocol->End Potential_Off_Target_Pathways EpiblastinA This compound CK1 CK1 (On-Target) EpiblastinA->CK1 PI3K_AKT PI3K/AKT Pathway (Potential Off-Target) EpiblastinA->PI3K_AKT ? ERK_MAPK ERK/MAPK Pathway (Potential Off-Target) EpiblastinA->ERK_MAPK ? Pluripotency Pluripotency Maintenance PI3K_AKT->Pluripotency Survival Cell Survival PI3K_AKT->Survival ERK_MAPK->Survival Differentiation Differentiation ERK_MAPK->Differentiation

References

Technical Support Center: Overcoming Epiblastin A Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to Epiblastin A in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms α, δ, and ε.[1][2][3] Its primary characterized role is in the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs) by inhibiting CK1.[3] This inhibition leads to the activation of the Wnt signaling pathway and attenuation of the TGF-β pathway.[4]

Q2: We are observing a decreased response to this compound in our cell line over time. What are the potential causes?

Decreased sensitivity to a drug over time suggests the development of acquired resistance. While specific resistance mechanisms to this compound have not been extensively documented, resistance to kinase inhibitors, in general, can arise from several factors:

  • On-target modifications: Mutations in the CSNK1A1, CSNK1D, or CSNK1E genes (encoding CK1α, CK1δ, and CK1ε respectively) could alter the drug-binding site, reducing the inhibitory effect of this compound.[5][6]

  • Target overexpression: Increased expression of CK1 isoforms can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[7]

  • Activation of bypass pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of the CK1 pathway, thereby maintaining their proliferation and survival.[5][7][8] For instance, upregulation of parallel pathways that promote cell survival could counteract the effects of this compound.

  • Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, lowering its intracellular concentration.[9]

  • Epigenetic alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[9][10]

Q3: How can we confirm if our cell line has developed resistance to this compound?

The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[11] This can be determined using a cell viability assay.

Q4: What strategies can we employ to overcome this compound resistance?

Several strategies can be explored to overcome resistance, largely dependent on the underlying mechanism:

  • Combination therapy: Combining this compound with an inhibitor of a potential bypass signaling pathway may restore sensitivity.[1]

  • Targeting downstream effectors: If resistance is due to the activation of downstream components of the CK1 pathway, targeting these downstream molecules could be an effective strategy.

  • Inhibition of drug efflux pumps: If increased drug efflux is suspected, co-administration of an efflux pump inhibitor could restore this compound's efficacy.

  • Epigenetic modulators: In cases of resistance driven by epigenetic changes, drugs that inhibit DNA methylation or histone deacetylases might re-sensitize cells to this compound.[9]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound.
Possible Cause Suggested Solution
Cell plating density Ensure consistent cell seeding density across all wells and experiments. Cell density can influence drug response.[12]
Cell health and passage number Use cells at a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Reagent preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Assay incubation time Optimize and maintain a consistent incubation time for the cell viability assay.
Contamination Regularly check cell cultures for mycoplasma and other microbial contaminants, which can affect cell health and drug response.[13]
Problem 2: Complete lack of response to this compound in a previously sensitive cell line.
Possible Cause Suggested Solution
Development of high-level resistance Perform a dose-response curve with a much wider range of this compound concentrations to determine if a very high IC50 has been reached.
Incorrect compound Verify the identity and purity of the this compound compound being used.
Cell line misidentification or contamination Perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line.
Activation of a strong compensatory survival pathway Investigate the activation status of known pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) using techniques like Western blotting.

Quantitative Data

The following table summarizes the reported IC50 values of this compound against different CK1 isoforms. This data is crucial for understanding its target specificity and for designing experiments with appropriate concentrations.

Target IsoformIC50 (µM)
CK1α3.8[14]
CK1δ0.8[14]
CK1ε3.7[14]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[4][11][15]

Materials:

  • Parental (sensitive) cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Cryovials

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT, resazurin) to determine the IC50 of this compound for the parental cell line.[16]

  • Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[15]

  • Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium.[15] A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitor and passage: Continuously monitor the cells for signs of toxicity. Passage the cells when they reach 70-80% confluency. If significant cell death occurs, maintain the cells at the current concentration until they recover.

  • Repeat dose escalation: Continue the process of stepwise dose escalation until the cells are able to proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterize the resistant line: Once a resistant population is established, confirm the degree of resistance by determining the new IC50 and comparing it to the parental line.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of resistance development.

Protocol 2: Cell Viability Assay to Determine IC50

This protocol outlines the use of a resazurin-based assay to measure cell viability and determine the IC50 of this compound.[17][18][19]

Materials:

  • Parental and resistant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (typically 48-72 hours).

  • Resazurin addition: Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours, or until a color change is observed.

  • Fluorescence measurement: Measure the fluorescence of each well using a plate reader.

  • Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol describes how to use Western blotting to analyze changes in key signaling proteins in response to this compound treatment in sensitive versus resistant cells.[20][21][22][23][24]

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CK1α, anti-phospho-β-catenin, anti-β-catenin, anti-phospho-SMAD2, anti-SMAD2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell treatment and lysis: Treat sensitive and resistant cells with this compound at various concentrations for a specified time. Lyse the cells and collect the protein extracts.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a membrane.

  • Blocking and antibody incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary antibody and detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH) to compare the protein expression levels between samples.

Visualizations

cluster_0 This compound Signaling Pathway Epiblastin_A This compound CK1 Casein Kinase 1 (α, δ, ε) Epiblastin_A->CK1 inhibition Wnt_Pathway Wnt Signaling Activation CK1->Wnt_Pathway TGFb_Pathway TGF-β Signaling Inhibition CK1->TGFb_Pathway Reprogramming Stem Cell Reprogramming Wnt_Pathway->Reprogramming TGFb_Pathway->Reprogramming

Caption: Signaling pathway of this compound in stem cell reprogramming.

cluster_1 Workflow for Generating Resistant Cell Lines Start Start with Parental Cell Line Determine_IC50 Determine Initial IC50 Start->Determine_IC50 Initial_Exposure Expose to Low Conc. (IC20) of this compound Determine_IC50->Initial_Exposure Dose_Escalation Gradually Increase This compound Conc. Initial_Exposure->Dose_Escalation Dose_Escalation->Dose_Escalation Characterize Characterize Resistance (New IC50) Dose_Escalation->Characterize Resistant_Line Resistant Cell Line Characterize->Resistant_Line

Caption: Experimental workflow for developing this compound resistant cell lines.

cluster_2 Troubleshooting Logic for Decreased this compound Sensitivity Start Decreased Sensitivity Observed Check_IC50 Confirm Increased IC50 (Cell Viability Assay) Start->Check_IC50 Investigate_Mechanism Investigate Mechanism Check_IC50->Investigate_Mechanism Resistance Confirmed On_Target On-Target Mutation/ Overexpression? Investigate_Mechanism->On_Target Bypass_Pathway Bypass Pathway Activation? Investigate_Mechanism->Bypass_Pathway Drug_Efflux Increased Drug Efflux? Investigate_Mechanism->Drug_Efflux Sequence_CK1 Sequence CK1 Genes On_Target->Sequence_CK1 WB_CK1 Western Blot for CK1 Expression On_Target->WB_CK1 WB_Signaling Western Blot for Bypass Pathways Bypass_Pathway->WB_Signaling Efflux_Assay Drug Efflux Assay Drug_Efflux->Efflux_Assay

Caption: Logical steps for troubleshooting decreased sensitivity to this compound.

References

Validation & Comparative

Validating the Transition from Primed to Naïve Pluripotency: A Guide to Epiblastin A-Treated Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

The transition from a primed epiblast stem cell (EpiSC) state, corresponding to the post-implantation epiblast, to a naïve embryonic stem cell (ESC) state, akin to the pre-implantation inner cell mass, is a critical process in stem cell research.[1][2] This conversion allows for the generation of pluripotent cells with broader developmental potential, including the ability to form chimeras.[1][3] Epiblastin A, a potent small molecule inhibitor of Casein Kinase 1 (CK1), has emerged as an effective inducer of this transition, offering a chemically defined method for reprogramming.[3][4][5]

This guide provides a comparative overview of the validation methods required to confirm a successful EpiSC to ESC transition following treatment with this compound. It details the underlying signaling pathways, compares this compound with alternative methods, and offers comprehensive experimental protocols for robust validation.

The Mechanism of this compound and a Comparison with Alternatives

This compound induces the transition to a naïve pluripotent state primarily by inhibiting CK1α.[3] This inhibition has a dual effect on key signaling pathways that govern pluripotency: it simultaneously activates the WNT signaling pathway while inhibiting the TGFβ/SMAD2 signaling pathway.[3] This rewiring of the cellular signaling network is instrumental in establishing an ESC-like gene regulatory network.[3][6]

While this compound is a potent inducer, other methods are also employed to achieve this cellular reprogramming. The most common alternative is the "2i/LIF" cocktail, which consists of inhibitors for MEK (PD0325901) and GSK3β (CHIR99021), supplemented with Leukemia Inhibitory Factor (LIF).[4][7] Other small molecules, such as the LSD1 inhibitor Parnate, have also been used in combination with inhibitors of ALK5, MEK, and GSK3 to induce this conversion.[8][9] The key advantage of this compound is its ability to convert EpiSCs that are often resistant to the standard 2i/LIF treatment.[3]

Comparative Analysis of Pluripotency States

The transition from EpiSC to ESC is marked by a series of observable changes in morphology, gene and protein expression, and functional capabilities. The following tables summarize the expected outcomes of key validation assays when comparing untreated EpiSCs, successfully converted ESC-like cells, and control ESCs.

Table 1: Morphological and Phenotypic Comparison

CharacteristicEpiblast Stem Cells (EpiSCs)This compound-Treated Cells (Converted ESCs)Embryonic Stem Cells (ESCs)
Colony Morphology Large, flat, monolayer colonies[8]Compact, dome-shaped, three-dimensional colonies[4]Compact, dome-shaped, three-dimensional colonies[8]
Alkaline Phosphatase (AP) Staining Negative or low activity[8]Positive activity[8]Positive activity[8]

Table 2: Gene Expression Profile Comparison

Gene MarkerEpiblast Stem Cells (EpiSCs)This compound-Treated Cells (Converted ESCs)Embryonic Stem Cells (ESCs)
Oct4 (Pou5f1) Expressed (Proximal Enhancer)[3]Expressed (Distal Enhancer)[3]Expressed (Distal Enhancer)[3]
Nanog ExpressedUpregulatedHighly Expressed
Sox2 Expressed[1]Maintained/UpregulatedHighly Expressed
Klf4 Low/Absent[1]UpregulatedExpressed
Rex1 (Zfp42) Low/Absent[1]UpregulatedExpressed
Fgf5 ExpressedDownregulated/AbsentAbsent
Stella (Dppa3) Low/AbsentUpregulatedExpressed

Table 3: Protein Expression and Functional Assay Comparison

Marker / AssayEpiblast Stem Cells (EpiSCs)This compound-Treated Cells (Converted ESCs)Embryonic Stem Cells (ESCs)
OCT4 PositivePositivePositive
NANOG PositiveHomogeneously Positive[3]Homogeneously Positive
SOX2 PositiveHomogeneously Positive[3]Homogeneously Positive
SSEA-1 Negative/LowPositivePositive
Embryoid Body Formation YesYesYes
Teratoma Formation Yes (Three Germ Layers)[3]Yes (Three Germ Layers)Yes (Three Germ Layers)[2]
Blastocyst Injection & Chimera Formation Rarely contribute[1]Capable of contributionCapable of contribution[1]

Visualizing Key Processes and Pathways

dot

EpiblastinA_Pathway EpiblastinA This compound CK1a Casein Kinase 1α (CK1α) EpiblastinA->CK1a Inhibits WNT WNT Signaling CK1a->WNT Inhibits TGFb TGFβ/SMAD2 Signaling CK1a->TGFb Activates ESC_Network Naïve Pluripotency Gene Network WNT->ESC_Network Promotes TGFb->ESC_Network Inhibits Validation_Workflow start EpiSC Culture treatment Treat with this compound (6-8 days) start->treatment morphology Observe Morphological Change (Dome-shaped colonies) treatment->morphology expand Expand Converted Colonies in ESC Medium + LIF morphology->expand validation Perform Validation Assays expand->validation ap_stain AP Staining validation->ap_stain qpcr qPCR validation->qpcr icc Immunofluorescence validation->icc functional Functional Assays (EB, Teratoma) validation->functional Pluripotency_States EpiSC Primed Pluripotency (EpiSC) - Flat, monolayer colonies - AP negative - Fgf5+, Rex1- - Proximal Oct4 enhancer - Low chimerism potential ESC Naïve Pluripotency (ESC) - Domed, 3D colonies - AP positive - Fgf5-, Rex1+ - Distal Oct4 enhancer - High chimerism potential EpiSC->ESC this compound 2i/LIF

References

Assessing Pluripotency after Epiblastin A Treatment: A Comparative Guide to Flow Cytometry Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of flow cytometry markers used to assess the transition from a primed to a naive state of pluripotency in mouse epiblast stem cells (EpiSCs) following treatment with Epiblastin A. We compare its performance with the widely-used 2i/LIF method, offering detailed experimental protocols and supporting data to aid in the selection of appropriate pluripotency induction strategies.

Introduction to this compound and Naive Pluripotency

The transition from the primed epiblast state to the naive ground state of pluripotency is a critical process in developmental biology and regenerative medicine. Naive pluripotent stem cells (PSCs) exhibit a greater developmental potential, including the ability to contribute to chimeras. This compound is a small molecule that has been identified as a potent inducer of this conversion. It functions by inhibiting Casein Kinase 1 (CK1), a key regulator of signaling pathways that maintain the primed state.[1][2] This guide focuses on the use of flow cytometry to quantify the efficiency of this transition by analyzing the expression of key pluripotency markers.

Comparison of Pluripotency Induction Methods: this compound vs. 2i/LIF

The most common alternative to this compound for inducing naive pluripotency is the "2i/LIF" cocktail, which consists of two small molecule inhibitors (targeting MEK and GSK3β) and Leukemia Inhibitory Factor (LIF). While both methods are effective, they operate through different mechanisms, which may result in variations in the efficiency and kinetics of pluripotency induction.

Data Presentation: Flow Cytometry Marker Expression
MarkerCell TypeExpected Percentage of Positive Cells (%)Key Role in Pluripotency
SSEA-1 Untreated EpiSCsLowNaive Pluripotency Surface Marker
This compound TreatedHighUpregulation indicates a shift to naivety
2i/LIF TreatedHighGold standard for naive pluripotency induction
Oct4 Untreated EpiSCsHighCore Pluripotency Transcription Factor
This compound TreatedHighMaintenance of high expression is crucial
2i/LIF TreatedHighMaintenance of high expression is crucial
Nanog Untreated EpiSCsLow/HeterogeneousNaive Pluripotency Transcription Factor
This compound TreatedHighUpregulation signifies acquisition of naivety
2i/LIF TreatedHighHomogeneous high expression is characteristic
Sox2 Untreated EpiSCsHighCore Pluripotency Transcription Factor
This compound TreatedHighMaintenance of high expression is expected
2i/LIF TreatedHighMaintenance of high expression is expected
CD24 Untreated EpiSCsHighPrimed Pluripotency Surface Marker
This compound TreatedLowDownregulation indicates a shift to naivety
2i/LIF TreatedLowSignificant downregulation is expected

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound induces pluripotency by inhibiting Casein Kinase 1 (CK1).[1][2] CK1 is a component of the β-catenin destruction complex. Its inhibition leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the Wnt signaling pathway. The activation of Wnt signaling is a key step in promoting the naive pluripotent state.

EpiblastinA_Pathway EpiblastinA This compound CK1 Casein Kinase 1 (CK1) EpiblastinA->CK1 Inhibits DestructionComplex β-catenin Destruction Complex CK1->DestructionComplex Activates beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Klf4) TCF_LEF->Wnt_Target_Genes Promotes Transcription Pluripotency Naive Pluripotency Marker Upregulation (e.g., Nanog, SSEA-1) Wnt_Target_Genes->Pluripotency

This compound signaling pathway.
Experimental Workflow for Assessing Pluripotency

The following diagram outlines the key steps for assessing pluripotency using flow cytometry after treating EpiSCs with this compound or a comparative compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis start Start: Culture of mouse Epiblast Stem Cells (EpiSCs) treatment Treatment with: - this compound - 2i/LIF (Positive Control) - Vehicle (Negative Control) start->treatment harvest Harvest and Dissociate Cells to Single-Cell Suspension treatment->harvest surface_staining Surface Marker Staining (e.g., SSEA-1, CD24) harvest->surface_staining fix_perm Fixation and Permeabilization surface_staining->fix_perm intracellular_staining Intracellular Marker Staining (e.g., Oct4, Nanog, Sox2) fix_perm->intracellular_staining acquisition Data Acquisition on a Flow Cytometer intracellular_staining->acquisition gating Gating on Live, Single Cells acquisition->gating analysis Quantification of Marker Expression (% Positive Cells, MFI) gating->analysis comparison Comparative Analysis of Treatment Groups analysis->comparison

Experimental workflow diagram.

Experimental Protocols

Protocol 1: Conversion of Mouse EpiSCs to a Naive State with this compound

Materials:

  • Mouse Epiblast Stem Cells (EpiSCs)

  • EpiSC culture medium (e.g., DMEM/F12, 20% KSR, 1% NEAA, 1% GlutaMAX, 0.1 mM 2-mercaptoethanol, 5 ng/mL bFGF, 20 ng/mL Activin A)

  • This compound (stock solution in DMSO)

  • Feeder-free coated plates (e.g., Matrigel or Geltrex)

  • Cell dissociation reagent (e.g., TrypLE)

Procedure:

  • Cell Seeding: Plate mouse EpiSCs onto feeder-free coated plates at a density of 2-5 x 10^4 cells/cm².

  • Culture: Culture the cells in EpiSC medium for 24 hours.

  • Treatment: Replace the medium with fresh EpiSC medium (without bFGF and Activin A) containing this compound at a final concentration of 10 µM.[4] A vehicle control (DMSO) and a positive control (2i/LIF medium) should be run in parallel.

  • Incubation: Incubate the cells for 6-8 days, changing the medium with freshly added this compound every 2 days.[4]

  • Monitoring: Observe the cells daily for morphological changes. Converted cells will form compact, dome-shaped colonies characteristic of naive PSCs.

  • Harvesting: After the treatment period, harvest the cells for flow cytometry analysis or for further passaging and expansion in naive PSC medium (e.g., N2B27 medium with 2i/LIF).

Protocol 2: Flow Cytometry Analysis of Pluripotency Markers

Materials:

  • Harvested cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% donkey serum in PBS)

  • Fluorochrome-conjugated primary antibodies against pluripotency markers (e.g., anti-SSEA-1-PE, anti-Oct4-Alexa Fluor 647, anti-Nanog-Alexa Fluor 488, anti-Sox2-PerCP-Cy5.5)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the harvested cells by gentle dissociation. Count the cells and aliquot approximately 1 x 10^6 cells per staining tube.

  • Surface Staining: a. Resuspend the cells in 100 µL of blocking buffer and incubate for 15 minutes at room temperature. b. Add the primary antibody for the surface marker (e.g., SSEA-1) at the predetermined optimal concentration. Incubate for 30 minutes on ice in the dark. c. Wash the cells twice with cold PBS.

  • Fixation and Permeabilization: a. Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature. b. Wash the cells once with PBS. c. Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.

  • Intracellular Staining: a. Wash the cells once with PBS. b. Resuspend the cells in 100 µL of blocking buffer and incubate for 15 minutes. c. Add the primary antibodies for the intracellular markers (e.g., Oct4, Nanog, Sox2) at their optimal concentrations. Incubate for 30-60 minutes at room temperature in the dark. d. Wash the cells twice with Permeabilization Buffer.

  • Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of PBS. b. Acquire the data on a flow cytometer. Ensure that appropriate single-color controls are run for compensation and that isotype controls are used to set the gates for positive populations.

  • Data Analysis: a. Gate on the live, single-cell population using forward and side scatter profiles. b. Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each pluripotency marker in the different treatment groups.

Conclusion

This compound presents a promising and efficient method for converting primed EpiSCs to a naive pluripotent state. Its mechanism of action through the inhibition of Casein Kinase 1 offers an alternative to the widely used 2i/LIF cocktail. The use of flow cytometry with a panel of well-characterized pluripotency markers, as detailed in this guide, is essential for the robust quantification and validation of this cellular transition. By providing detailed protocols and a comparative framework, this guide aims to empower researchers to effectively assess the outcomes of their pluripotency induction experiments and make informed decisions for their specific research needs.

References

Gene Expression Analysis: Confirming Cellular Reprogramming by Epiblastin A

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of gene expression analysis using quantitative PCR (qPCR) to confirm the reprogramming of epiblast stem cells (EpiSCs) into a pluripotent state using Epiblastin A. It is intended for researchers, scientists, and drug development professionals working in the field of regenerative medicine and cellular reprogramming. This document details the molecular basis of this compound's action, compares its effects on pluripotency gene expression, and provides detailed experimental protocols and workflow visualizations.

Introduction to this compound and Cellular Reprogramming

Cellular reprogramming is the process of converting a specialized cell into a pluripotent state, capable of differentiating into any cell type of the body. This holds immense promise for regenerative medicine, disease modeling, and drug discovery. This compound is a small molecule that has been identified as a potent inducer of reprogramming in mouse epiblast stem cells (EpiSCs), directing them towards a state resembling embryonic stem cells (cESCs).[1][2] this compound's mechanism of action involves the inhibition of Casein Kinase 1 (CK1), a key enzyme in cellular signaling pathways that maintain the differentiated state of EpiSCs.[1][2]

Comparison of Gene Expression Profiles

Successful reprogramming from a primed state (EpiSCs) to a naive pluripotent state (ESCs) is characterized by significant changes in the expression of key pluripotency-associated genes. Quantitative PCR (qPCR) is a sensitive and widely used technique to measure these changes.

Below is a summary of the expected relative gene expression changes in key pluripotency markers following treatment with this compound, compared to untreated EpiSCs and a fully reprogrammed ESC control.

Gene MarkerFunction in PluripotencyUntreated EpiSCs (Control)This compound-Treated EpiSCs (Expected Outcome)ESCs (Positive Control)
Oct4 (Pou5f1) Core pluripotency transcription factor, essential for self-renewal.HighMaintained High / Slight IncreaseHigh
Sox2 Core pluripotency transcription factor, partners with Oct4.HighMaintained High / Slight IncreaseHigh
Nanog Key transcription factor for naive pluripotency, represses differentiation.LowSignificantly Upregulated High
Klf4 Transcription factor involved in maintaining pluripotency and self-renewal.LowSignificantly Upregulated High
Rex1 (Zfp42) Marker of naive pluripotency.LowSignificantly Upregulated High
Fgf5 Marker of primed pluripotency (epiblast-like).HighSignificantly Downregulated Low / Undetectable
T (Brachyury) Early mesoderm marker, should be absent in pluripotent cells.Low / UndetectableMaintained Low / UndetectableLow / Undetectable

Experimental Protocols

This section outlines a detailed methodology for conducting a qPCR experiment to validate the reprogramming of EpiSCs to a cESC-like state following treatment with this compound.

I. Cell Culture and this compound Treatment
  • Cell Culture: Mouse EpiSCs are cultured on fibronectin-coated plates in standard EpiSC medium.

  • This compound Treatment:

    • Plate EpiSCs at a suitable density.

    • The following day, replace the medium with fresh EpiSC medium containing the desired concentration of this compound (e.g., 10 µM).

    • Culture the cells for 7-10 days, changing the medium every 2 days.

    • Include two control groups: untreated EpiSCs and a line of mouse ESCs cultured in standard ESC medium.

II. RNA Extraction and cDNA Synthesis
  • RNA Extraction:

    • After the treatment period, harvest the cells from all three groups (this compound-treated, untreated EpiSCs, and ESCs).

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

    • Use a consistent amount of RNA for each sample to ensure accurate comparison.

III. Quantitative PCR (qPCR)
  • Primer Design: Use pre-validated primers for the target genes (Oct4, Sox2, Nanog, Klf4, Rex1, Fgf5, T) and at least one housekeeping gene for normalization (e.g., Gapdh, Actb).

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection system, forward and reverse primers, and nuclease-free water.

    • Add the diluted cDNA to the master mix in a qPCR plate.

    • Run the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes using the ΔΔCt method, comparing the this compound-treated group to the untreated EpiSC control group.

Visualizing the Molecular Mechanisms

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for confirming cellular reprogramming with this compound using qPCR.

G cluster_culture Cell Culture & Treatment cluster_molecular Molecular Analysis cluster_outcome Outcome EpiSC Culture EpiSC Culture This compound Treatment This compound Treatment EpiSC Culture->this compound Treatment Control Groups Untreated EpiSCs ESCs EpiSC Culture->Control Groups RNA Extraction RNA Extraction This compound Treatment->RNA Extraction Control Groups->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis Data Analysis qPCR->Data Analysis Gene Expression Profile Gene Expression Profile Data Analysis->Gene Expression Profile

Caption: Experimental workflow for qPCR analysis of this compound-mediated reprogramming.

Signaling Pathway

This compound induces reprogramming by inhibiting Casein Kinase 1 (CK1), which plays a crucial role in the Wnt/β-catenin signaling pathway. In EpiSCs, active CK1 contributes to the degradation of β-catenin, a key transcriptional co-activator. By inhibiting CK1, this compound allows β-catenin to accumulate and translocate to the nucleus, where it activates the expression of pluripotency-associated genes, driving the transition to a naive pluripotent state.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 GSK3b GSK3b Dishevelled->GSK3b Inhibits beta-Catenin beta-Catenin GSK3b->beta-Catenin Phosphorylates for degradation Axin Axin Axin->GSK3b APC APC APC->Axin CK1 CK1 CK1->beta-Catenin Phosphorylates for degradation Degradation Degradation beta-Catenin->Degradation beta-Catenin_nuc β-Catenin beta-Catenin->beta-Catenin_nuc Translocation This compound This compound This compound->CK1 Inhibits Pluripotency Gene Expression Pluripotency Gene Expression beta-Catenin_nuc->Pluripotency Gene Expression Activates TCF/LEF TCF/LEF TCF/LEF->Pluripotency Gene Expression

Caption: this compound inhibits CK1, stabilizing β-catenin and promoting pluripotency gene expression.

Conclusion

This compound presents a powerful tool for the chemical reprogramming of EpiSCs. The qPCR-based gene expression analysis detailed in this guide provides a robust and quantitative method to confirm the successful transition to a naive pluripotent state. By understanding the underlying molecular mechanisms and following standardized experimental protocols, researchers can effectively utilize this compound to generate high-quality pluripotent stem cells for a wide range of applications in biomedical research.

References

A Head-to-Head Comparison of Epiblastin A and IWR-1 in Wnt Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modulation of the Wnt signaling pathway is critical for investigating developmental processes, stem cell biology, and cancer therapeutics. This guide provides an objective comparison of two widely used small molecule modulators, Epiblastin A and IWR-1, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is implicated in a multitude of diseases, making it a prime target for therapeutic intervention. This compound and IWR-1 are two small molecules that modulate this pathway, albeit through distinct mechanisms, leading to different biological outcomes. This guide will delve into their mechanisms of action, present a quantitative comparison of their performance, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: A Tale of Two Targets

While both this compound and IWR-1 impact the core of the Wnt pathway—the β-catenin destruction complex—they do so by targeting different components, leading to nuanced effects on downstream signaling.

This compound: A Casein Kinase 1 Inhibitor with Context-Dependent Effects

This compound was identified for its ability to induce the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs)[1]. Its primary mechanism of action is the inhibition of Casein Kinase 1 (CK1) isoforms α, δ, and ε[1][2]. CK1 is a key component of the β-catenin destruction complex, where it phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β and eventual proteasomal degradation.

Theoretically, inhibition of CK1 should lead to the stabilization of β-catenin and activation of Wnt signaling. Indeed, some reports suggest that this compound treatment can activate the Wnt pathway[3][4]. However, in the context of EpiSC reprogramming, the observed biological outcome—conversion to a naive pluripotent state—is functionally equivalent to what is often achieved through Wnt pathway inhibition[5][6]. This apparent contradiction highlights the context-dependent nature of Wnt signaling and suggests that the net effect of this compound may be influenced by the specific cellular milieu and the interplay with other signaling pathways.

IWR-1: An Axin-Stabilizing Wnt Inhibitor

In contrast to this compound, IWR-1 (Inhibitor of Wnt Response-1) is a well-established and direct inhibitor of the canonical Wnt pathway[7]. It functions by binding to and stabilizing Axin, a scaffold protein within the β-catenin destruction complex. By stabilizing Axin, IWR-1 enhances the activity of the destruction complex, leading to increased phosphorylation and subsequent degradation of β-catenin. This effectively blocks the translocation of β-catenin to the nucleus and prevents the transcription of Wnt target genes. IWR-1 is also known to be a tankyrase inhibitor, which contributes to its Axin-stabilizing effect[8][9].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Axin Axin b_catenin β-catenin APC APC GSK3b GSK3β CK1 CK1 Proteasome Proteasome b_catenin->Proteasome degradation TCF_LEF TCF/LEF b_catenin->TCF_LEF translocates & binds Dsh->Axin inhibits IWR1 IWR-1 IWR1->Axin stabilizes EpiblastinA This compound EpiblastinA->CK1 inhibits TargetGenes Wnt Target Genes (e.g., Axin2, c-Myc) TCF_LEF->TargetGenes activates transcription

Caption: Wnt signaling pathway and points of intervention for IWR-1 and this compound.

Comparative Performance Data

The following table summarizes the key quantitative data for this compound and IWR-1 based on available literature. This allows for a direct comparison of their potency and targets.

ParameterThis compoundIWR-1
Primary Target Casein Kinase 1 (CK1) α, δ, ε[1][2]Axin / Tankyrase 1/2[7][8][9]
Mechanism of Action ATP-competitive inhibition of CK1[5]Stabilization of the Axin-scaffolded β-catenin destruction complex[7]
Effect on Wnt Pathway Context-dependent; can lead to functional inhibition (EpiSC reprogramming) or activation[1][3][4]Inhibition[7]
IC50 (CK1α) 3.8 µM / 8.9 µM[2][5]Not Applicable
IC50 (CK1δ) 0.8 µM / 0.5 µM[2][5]Not Applicable
IC50 (CK1ε) 3.7 µM / 4.7 µM[2][5]Not Applicable
IC50 (Wnt Reporter Assay) Not reported in the searched literature180 nM[7]
IC50 (Cell Viability) 3.2 - 6.8 µM in CRC cell lines[8]Dose- and time-dependent decrease in CRC cell proliferation
Known Off-Targets EGFR (at higher concentrations)[10]Potential effects on Hedgehog signaling transcriptional players[9]

Experimental Protocols

To aid in the experimental evaluation of these Wnt pathway modulators, detailed protocols for key assays are provided below.

G cluster_workflow Inhibitor Comparison Workflow cluster_assays Perform Assays start Start: Seed cells treat Treat with this compound, IWR-1, or Vehicle Control start->treat incubate Incubate for defined time points treat->incubate wnt_reporter Wnt Reporter Assay (TOP/FOP Flash) incubate->wnt_reporter viability Cell Viability Assay (MTT/WST-1) incubate->viability b_catenin β-catenin Level Assay (Western Blot/IF) incubate->b_catenin analyze Data Analysis: - Normalize reporter activity - Calculate IC50 values - Quantify protein levels wnt_reporter->analyze viability->analyze b_catenin->analyze conclusion Conclusion: Compare potency and efficacy analyze->conclusion

Caption: A typical experimental workflow for comparing Wnt pathway inhibitors.

Wnt Reporter Assay (TOP/FOP Flash Luciferase Assay)

This assay measures the transcriptional activity of the canonical Wnt pathway.

  • Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (FOPFlash). A constitutively expressed Renilla luciferase plasmid should also be co-transfected for normalization of transfection efficiency.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, IWR-1, or a vehicle control (e.g., DMSO). If assessing inhibition, cells can be co-treated with a Wnt agonist like Wnt3a conditioned medium or CHIR99021.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase values to the Renilla luciferase values. The Wnt signaling activity is expressed as the ratio of normalized TOPFlash to FOPFlash activity.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the desired assay duration.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound, IWR-1, or vehicle control.

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for β-catenin Levels

This method is used to directly measure the levels of β-catenin protein.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound, IWR-1, or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.

Conclusion: Choosing the Right Tool for the Job

This compound and IWR-1 are both valuable tools for modulating the Wnt/β-catenin pathway, but their distinct mechanisms of action make them suitable for different research applications.

IWR-1 is a potent and specific inhibitor of the canonical Wnt pathway with a well-defined mechanism. Its high potency, reflected in its nanomolar IC50 in reporter assays, makes it an excellent choice for experiments requiring a clear and direct blockade of Wnt signaling. It is widely used in studies of development, cancer, and stem cell differentiation where Wnt inhibition is the desired outcome.

This compound , as a CK1 inhibitor, offers a different approach to pathway modulation. Its context-dependent effects, which can lead to either functional inhibition or activation of the Wnt pathway, make it a more complex tool. It has proven to be particularly effective in the specialized application of reprogramming EpiSCs to a naive state. Researchers interested in the role of CK1 in Wnt signaling and other cellular processes, or those exploring the nuanced regulation of pluripotency, will find this compound to be a valuable compound.

Ultimately, the choice between this compound and IWR-1 will depend on the specific research question. For straightforward Wnt pathway inhibition, IWR-1 is the more direct and potent option. For studies involving stem cell reprogramming or the investigation of CK1's role in cellular signaling, this compound provides a unique and powerful tool. It is recommended to empirically test both compounds in your specific experimental system to determine the most effective modulator for your research goals.

References

A Head-to-Head Comparison: Epiblastin A vs. 2i/LIF in Murine Pluripotent Stem Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of culture conditions is paramount for maintaining the fidelity and utility of pluripotent stem cells (PSCs). This guide provides an objective comparison of two prominent methods for sustaining and manipulating murine PSCs: the small molecule Epiblastin A and the widely used 2i/LIF formulation.

This comparison guide delves into the mechanisms of action, experimental protocols, and reported efficacy of each condition, supported by available experimental data. We present a comprehensive overview to aid researchers in selecting the optimal system for their specific experimental needs, from routine maintenance of embryonic stem cells (ESCs) to the reprogramming of epiblast stem cells (EpiSCs).

At a Glance: Key Differences

FeatureThis compound2i/LIF
Primary Application Reprogramming of late-stage, 2i/LIF-recalcitrant EpiSCs to an ESC-like state.Maintenance of naïve "ground state" pluripotency in mouse ESCs.
Mechanism of Action Inhibition of Casein Kinase 1α (CK1α).[1]Dual inhibition of MEK/ERK and GSK3β signaling pathways.[2][3][4]
Key Advantage Effective in converting EpiSCs that are resistant to 2i/LIF-induced reprogramming.[1]Robustly maintains a homogeneous, undifferentiated ESC population with high clonogenic capacity.[3]
Reported Pluripotency Induces expression of pluripotency markers like Oct4-GFP in EpiSCs.[5]Promotes high and uniform expression of core pluripotency factors such as Nanog.[2]
Colony Morphology Induces a transition from flat EpiSC colonies to compact, dome-shaped ESC-like colonies.[1]Promotes the formation of uniform, dome-shaped colonies, particularly in the absence of serum.[6]

Mechanism of Action: Divergent Pathways to Pluripotency

The fundamental difference between this compound and 2i/LIF lies in the signaling pathways they target to influence the pluripotent state.

This compound: A Novel Reprogramming Tool

This compound is a potent derivative of the compound triamterene, identified through a phenotypic screen for its ability to reprogram mouse EpiSCs into an ESC-like state.[5] Its primary mechanism of action is the inhibition of Casein Kinase 1α (CK1α).[1] Inhibition of CK1α by this compound leads to the simultaneous activation of the WNT signaling pathway and inhibition of the TGFβ/SMAD2 pathway. This dual modulation is crucial for rewiring the gene regulatory network in late-stage EpiSCs, which are often resistant to reprogramming by 2i/LIF, towards an ESC-like identity.[1]

EpiblastinA_Pathway cluster_membrane Cell Membrane Receptor Receptor EpiblastinA This compound CK1a CK1α EpiblastinA->CK1a WNT WNT Pathway CK1a->WNT Inhibits TGFb TGFβ/SMAD2 Pathway CK1a->TGFb Activates Pluripotency Pluripotency Network Activation WNT->Pluripotency TGFb->Pluripotency Inhibits

This compound Signaling Pathway.

2i/LIF: The Gold Standard for Naïve Pluripotency

The 2i/LIF system is a chemically defined culture condition designed to maintain mouse ESCs in a "ground state" of pluripotency, closely resembling the pre-implantation epiblast.[3] This is achieved through the combined action of two small molecule inhibitors (2i) and Leukemia Inhibitory Factor (LIF). The two inhibitors are:

  • A MEK inhibitor (e.g., PD0325901): This blocks the mitogen-activated protein kinase (MAPK/ERK) pathway, which is known to promote differentiation.[4]

  • A GSK3 inhibitor (e.g., CHIR99021): This inhibits Glycogen Synthase Kinase 3, which in turn activates the Wnt signaling pathway, a key promoter of self-renewal.[4]

LIF complements this by activating the JAK-STAT3 signaling pathway, further reinforcing the pluripotency network.[2] Together, this cocktail effectively shields ESCs from differentiation cues, leading to a homogeneous culture of undifferentiated cells.[2][3]

twoi_LIF_Pathway LIFR LIF Receptor STAT3 STAT3 Pathway LIFR->STAT3 two_i 2i MEK MEK/ERK Pathway two_i->MEK GSK3 GSK3β two_i->GSK3 LIF LIF LIF->LIFR Differentiation Differentiation MEK->Differentiation SelfRenewal Self-Renewal GSK3->SelfRenewal Inhibits STAT3->SelfRenewal

2i/LIF Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are summarized protocols for the application of this compound and 2i/LIF.

This compound for EpiSC to ESC Conversion

This protocol is based on the methodology described for the conversion of 2i/LIF-recalcitrant EpiSCs.[1]

  • Cell Seeding: Plate EpiSCs on mouse embryonic fibroblast (MEF) feeder layers in a suitable culture dish.

  • Medium: Culture the cells in EpiSC medium.

  • This compound Treatment: After 24 hours, replace the medium with fresh EpiSC medium supplemented with this compound (typically at a concentration of 10 µM).

  • Culture Period: Continue culture for 6-8 days, monitoring for morphological changes.

  • Passaging and Expansion: Once ESC-like colonies appear, they can be clonally expanded and maintained in standard ESC medium supplemented with LIF. For enhanced conversion, a MEK inhibitor (e.g., PD0325901) can be added to the culture after the initial this compound treatment.[1]

2i/LIF for Routine Mouse ESC Culture

This is a standard protocol for the feeder-free maintenance of mouse ESCs.[3]

  • Plate Coating: Coat tissue culture plates with 0.1% gelatin solution for at least 15 minutes.

  • Medium Preparation: Prepare N2B27 medium supplemented with the two inhibitors (e.g., 1 µM PD0325901 and 3 µM CHIR99021) and mouse LIF (1000 U/mL).

  • Cell Seeding: Seed mouse ESCs at an appropriate density (e.g., 1-2 x 10^4 cells/cm²).

  • Culture and Passaging: Change the medium every 1-2 days. Passage the cells every 2-3 days using a gentle dissociation reagent like Accutase. Cells should be passaged before reaching confluency to prevent spontaneous differentiation.

Experimental_Workflow cluster_EpiblastinA This compound Protocol cluster_2iLIF 2i/LIF Protocol A_Start Plate EpiSCs on MEFs A_Treat Add this compound (10 µM) A_Start->A_Treat A_Culture Culture for 6-8 days A_Treat->A_Culture A_Expand Expand ESC-like colonies in LIF medium A_Culture->A_Expand B_Start Coat plate with gelatin B_Seed Seed mESCs in 2i/LIF medium B_Start->B_Seed B_Culture Change medium every 1-2 days B_Seed->B_Culture B_Passage Passage every 2-3 days B_Culture->B_Passage

General Experimental Workflows.

Performance Comparison: A Data-Driven Analysis

Pluripotency Marker Expression and Colony Formation

ParameterThis compound2i/LIFSource
Oct4-GFP Expression Induces reactivation in >99% of previously negative EpiSCs.Maintains high, uniform expression in ESCs.[5],[2]
Colony Morphology Converts flat EpiSC colonies to compact, 3D ESC-like colonies.Promotes homogeneous, dome-shaped colonies.[1],[7]
Clonogenic Capacity Not explicitly quantified for converted cells.~70-80% for wild-type ESCs plated at clonal density.[3]

Differentiation Potential

Assessing the differentiation potential is a critical functional test for pluripotency.

  • This compound: Converted EpiSCs regain the potential to contribute to chimeras, a hallmark of true pluripotency that is lost in EpiSCs.[1] This indicates that this compound can restore broad developmental potential.

  • 2i/LIF: ESCs maintained in 2i/LIF retain the ability to differentiate into all three germ layers (ectoderm, mesoderm, and endoderm).[8][9] However, some studies suggest that prolonged culture in 2i/LIF may lead to a bias against certain lineages or a delay in differentiation kinetics upon removal of the inhibitors.[3] For example, differentiation of cells cultured in 2i+LIF into Tuj1-positive neurons is delayed by approximately one day compared to cells from other conditions.[3]

Conclusion

This compound and 2i/LIF represent powerful but distinct tools for the manipulation of murine pluripotent stem cells.

2i/LIF remains the gold standard for the routine culture and maintenance of naïve mouse ESCs, ensuring a homogeneous population with high pluripotency and clonogenic efficiency. Its well-defined, serum-free nature provides a reproducible environment for a wide range of applications.

This compound , on the other hand, emerges as a specialized and potent reprogramming agent. Its unique ability to convert EpiSCs that are refractory to 2i/LIF treatment opens new avenues for studying the mechanisms of pluripotency and for generating ESC lines from previously intractable sources.

The choice between these two conditions will ultimately depend on the specific research goals. For maintaining established mESC lines in a naïve state, 2i/LIF is the preferred method. For reprogramming EpiSCs, particularly those resistant to conventional methods, this compound offers a promising alternative. This guide provides the foundational knowledge for researchers to make an informed decision and to design experiments that will yield the most reliable and insightful results.

References

Unlocking New Therapeutic Avenues: The Synergistic Potential of Epiblastin A and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective cancer therapies, researchers are increasingly turning their attention to combination strategies that target multiple signaling pathways simultaneously. This guide delves into the promising synergistic effects of Epiblastin A, a potent Casein Kinase 1 (CK1) inhibitor, with other kinase inhibitors, offering a comprehensive overview for researchers, scientists, and drug development professionals. By presenting supporting experimental data from preclinical studies, this guide aims to illuminate the path toward novel and more potent therapeutic regimens.

The Rationale for Combination Therapy

The complexity and redundancy of cellular signaling pathways in cancer often lead to resistance to single-agent therapies. This compound, by targeting CK1, a crucial regulator of various oncogenic pathways such as Wnt/β-catenin and Hedgehog signaling, presents a compelling case for combination approaches. Inhibiting CK1 can sensitize cancer cells to the effects of other kinase inhibitors, leading to a synergistic antitumor response that is greater than the sum of its parts.

Synergistic Effect of a CK1δ/ε Inhibitor with a BTK Inhibitor in Chronic Lymphocytic Leukemia (CLL)

A key preclinical study has demonstrated a significant synergistic effect between the CK1δ/ε inhibitor PF-670462 and the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib in models of Chronic Lymphocytic Leukemia (CLL).[1][2][3] This combination has shown to be more effective than either single agent in reducing leukemia cell accumulation and prolonging survival in mouse models.[1][2]

Quantitative Analysis of Synergy

The synergy between PF-670462 and ibrutinib was quantitatively assessed, demonstrating a significant improvement in the efficacy of ibrutinib both in vitro and in vivo.[1] Mice treated with the combination therapy exhibited a slower disease progression and significantly longer survival compared to those treated with ibrutinib alone, even after treatment cessation.[1]

Table 1: In Vivo Efficacy of PF-670462 and Ibrutinib Combination in a CLL Mouse Model

Treatment GroupMedian Survival (days)Statistical Significance (vs. Ibrutinib alone)
Vehicle Control35p < 0.001
PF-67046242p < 0.01
Ibrutinib49-
PF-670462 + Ibrutinib63p < 0.001

Data adapted from Janovska et al., Blood, 2018.[1]

Signaling Pathway and Experimental Workflow

The synergistic effect is believed to stem from the dual targeting of complementary signaling pathways crucial for CLL cell survival and proliferation. Ibrutinib inhibits the B-cell receptor (BCR) pathway, while PF-670462 interferes with the noncanonical Wnt signaling pathway, which is also implicated in CLL pathogenesis.[1][3][4]

Synergy_Pathway cluster_BCR BCR Pathway cluster_Wnt Wnt Pathway BCR BCR BTK BTK BCR->BTK Activation Cell Survival\n& Proliferation Cell Survival & Proliferation BTK->Cell Survival\n& Proliferation CLL Progression CLL Progression Cell Survival\n& Proliferation->CLL Progression Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Synergistic Inhibition Synergistic Inhibition Ibrutinib->Synergistic Inhibition Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 Activation CK1δ/ε CK1δ/ε ROR1->CK1δ/ε Activation Cell Migration\n& Adhesion Cell Migration & Adhesion CK1δ/ε->Cell Migration\n& Adhesion Cell Migration\n& Adhesion->CLL Progression PF-670462 PF-670462 PF-670462->CK1δ/ε Inhibition PF-670462->Synergistic Inhibition Synergistic Inhibition->CLL Progression Strong Inhibition

Caption: Combined inhibition of BTK and CK1δ/ε pathways leads to synergistic anti-leukemic effects.

Experimental_Workflow cluster_treatments Treatment Arms CLL Mouse Model CLL Mouse Model Treatment Groups Treatment Groups CLL Mouse Model->Treatment Groups Randomization Drug Administration Drug Administration Treatment Groups->Drug Administration Daily Vehicle Vehicle PF-670462 PF-670462 Ibrutinib Ibrutinib Combination Combination Monitoring Monitoring Drug Administration->Monitoring Disease Progression Survival Analysis Survival Analysis Monitoring->Survival Analysis Endpoint

Caption: In vivo experimental workflow for testing the synergistic effects of PF-670462 and ibrutinib.

Experimental Protocols

In Vivo Synergy Assessment in CLL Mouse Model
  • Animal Model: The Eµ-TCL1 adoptive transfer mouse model, which closely mimics human CLL, was utilized.[1]

  • Treatment Groups: Mice were randomized into four groups: vehicle control, PF-670462 alone, ibrutinib alone, and the combination of PF-670462 and ibrutinib.[1]

  • Drug Administration: PF-670462 was administered daily via oral gavage. Ibrutinib was also administered daily via oral gavage.[1]

  • Monitoring and Endpoints: Disease progression was monitored by measuring the percentage of leukemic cells in peripheral blood. The primary endpoint was overall survival.[1]

  • Statistical Analysis: Survival curves were generated using the Kaplan-Meier method, and statistical significance was determined using the log-rank test.

In Vitro Migration and Adhesion Assays
  • Cell Culture: Primary CLL cells were isolated from patient samples.

  • Chemotaxis Assay: The migration of CLL cells towards chemokines such as CXCL12 and CCL19 was assessed using transwell assays in the presence of PF-670462, ibrutinib, or the combination.[3]

  • Adhesion Assay: The adhesion of CLL cells to bone marrow stromal cells was measured after treatment with the inhibitors.

  • Analysis: The number of migrated or adhered cells was quantified, and the combination index (CI) was calculated to determine synergy.

Future Directions and Implications

The synergistic interaction between CK1 and BTK inhibitors in CLL provides a strong rationale for exploring similar combination strategies for this compound in various cancers. The dual inhibition of PI3Kδ and CK1ε by the clinical-stage drug umbralisib further underscores the therapeutic potential of targeting these interconnected pathways.[4] Future research should focus on identifying optimal combination partners for this compound and elucidating the underlying molecular mechanisms of synergy across different tumor types. These endeavors will be crucial in translating the promise of combination therapies into tangible clinical benefits for patients.

References

Head-to-head comparison of different CK1 inhibitors for reprogramming

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Commercially Available Casein Kinase 1 Inhibitors for the Enhancement of Cellular Reprogramming.

The induction of pluripotent stem cells (iPSCs) from somatic cells, a process known as cellular reprogramming, holds immense promise for regenerative medicine and disease modeling. A critical barrier to the widespread application of this technology is the typically low efficiency and slow kinetics of the reprogramming process. Recent studies have identified the inhibition of Casein Kinase 1 (CK1) as a promising strategy to enhance reprogramming efficiency. CK1 is a family of serine/threonine kinases that play pivotal roles in various cellular processes, including the Wnt signaling pathway, which is intimately linked to pluripotency.

This guide provides a head-to-head comparison of different small molecule inhibitors of CK1, summarizing available data on their impact on reprogramming outcomes. Due to a lack of direct comparative studies of these inhibitors in the context of cellular reprogramming in the currently available literature, this guide draws upon data from studies investigating their effects in other relevant biological systems, such as cancer cell lines, to infer their potential comparative efficacy in reprogramming.

Quantitative Data Summary

Direct quantitative comparisons of different CK1 inhibitors on the efficiency of iPSC generation are not extensively documented in the scientific literature. However, we can extrapolate potential efficacy from studies that have compared these inhibitors in the context of Wnt/β-catenin signaling, a key pathway in reprogramming.

InhibitorTarget Isoform(s)IC50 (in vitro)Observed Effect on Wnt/β-catenin SignalingInferred Potential for Reprogramming Enhancement
PF-670462 CK1δ/εCK1δ: ~14 nMPotent inhibitor of Wnt/β-catenin signaling.[1]High
IC261 CK1δ/εCK1δ/ε: ~1 µMLess potent inhibitor of Wnt/β-catenin signaling compared to PF-670462; also inhibits microtubule polymerization.[1][2]Moderate to Low (potential for off-target effects)
D4476 CK1 (pan-inhibitor)CK1δ: ~0.3 µMInhibits Wnt signaling.[3]Moderate
CKI-7 CK1~6 µMInhibits Wnt signaling.[3]Moderate to Low (lower potency)

Note: The IC50 values and observed effects are derived from various studies, often not in the context of cellular reprogramming. The "Inferred Potential for Reprogramming Enhancement" is a qualitative assessment based on the inhibitor's potency and specificity for CK1 and its known role in modulating the Wnt pathway. Further direct comparative studies are required to validate these inferences. A study on A375 melanoma cells showed that PF-670462 had an EC50 of >10 µM, while D4476 had an EC50 of 10 µM for antiproliferative activity, though this is not a direct measure of reprogramming efficiency.[3]

Signaling Pathways and Experimental Workflows

CK1's Dual Role in Wnt/β-catenin Signaling

CK1 isoforms play a complex and sometimes opposing role in the canonical Wnt/β-catenin signaling pathway, which is a critical regulator of pluripotency.[4][5] CK1α is a component of the β-catenin destruction complex, where it phosphorylates β-catenin, priming it for degradation.[5] Conversely, CK1δ and CK1ε act upstream, downstream of the Frizzled receptor, to promote the stabilization of β-catenin.[4] Therefore, inhibition of CK1δ/ε is expected to suppress Wnt signaling, which, depending on the stage of reprogramming, can either enhance or inhibit the process. The precise timing and context of CK1 inhibition are therefore crucial for successful reprogramming.

Wnt_Signaling_CK1 cluster_cytoplasm Cytoplasm Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dvl) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->Dsh Activates beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin->Ubiquitination beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Pluripotency_Genes Pluripotency Gene Expression (e.g., Oct4, Nanog) TCF_LEF->Pluripotency_Genes Activates

CK1's role in the Wnt/β-catenin signaling pathway.
General Experimental Workflow for Chemical Reprogramming

The following workflow outlines a general procedure for inducing pluripotency in somatic cells, such as mouse embryonic fibroblasts (MEFs), using a chemical cocktail that may include a CK1 inhibitor. The specific concentrations and timing of inhibitor addition should be optimized for each cell type and inhibitor.

Reprogramming_Workflow start Start: Isolate and Culture Somatic Cells (e.g., MEFs) transduction Day 0: Transduce with Reprogramming Factors (e.g., Oct4, Sox2, Klf4, c-Myc) start->transduction chemical_treatment Day 1 onwards: Culture in Reprogramming Medium with Small Molecule Cocktail (including CK1 inhibitor) transduction->chemical_treatment colony_formation Days 10-21: Emergence of iPSC-like Colonies chemical_treatment->colony_formation colony_picking Days 18-28: Pick and Expand Putative iPSC Colonies colony_formation->colony_picking characterization Characterize iPSC Lines: - Morphology - Pluripotency Marker Expression  (e.g., Oct4, Nanog, SSEA-1) - Karyotyping - Teratoma Formation colony_picking->characterization end End: Validated iPSC Lines characterization->end

A general workflow for iPSC generation using chemical inhibitors.

Experimental Protocols

General Protocol for Chemical Reprogramming of Mouse Embryonic Fibroblasts (MEFs)

This protocol is a generalized procedure and should be optimized based on the specific CK1 inhibitor and cell line used.

1. Preparation of MEFs:

  • Isolate primary MEFs from E13.5 mouse embryos.

  • Culture MEFs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Use MEFs at a low passage number (P2-P4) for reprogramming experiments.[6]

2. Retroviral Transduction:

  • Plate MEFs at a density of 5 x 10^4 cells per well of a 6-well plate one day before transduction.[7]

  • Prepare retroviruses expressing the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc).

  • On the day of transduction, replace the culture medium with fresh MEF medium containing polybrene (4-8 µg/mL).

  • Add the four retroviruses to the cells and incubate overnight.

3. Chemical Treatment:

  • The day after transduction (Day 1), replace the viral supernatant with fresh MEF medium.

  • On Day 2, replace the medium with mouse embryonic stem cell (mESC) medium supplemented with the desired small molecule cocktail, including the CK1 inhibitor at a pre-determined optimal concentration. A typical chemical reprogramming cocktail might include inhibitors of GSK3β, TGF-β, and a MEK inhibitor, in addition to the CK1 inhibitor.[8]

  • Change the medium every other day.

4. iPSC Colony Identification and Picking:

  • Monitor the plates for the appearance of iPSC-like colonies, which typically emerge between days 10 and 21.[6] These colonies are characterized by a compact, three-dimensional morphology with well-defined borders.

  • Once colonies are of sufficient size (around day 18-28), they can be manually picked for expansion.

5. iPSC Characterization:

  • Alkaline Phosphatase (AP) Staining: A common early marker for pluripotency.

  • Immunofluorescence: Stain for pluripotency markers such as OCT4, NANOG, and SSEA-1 to confirm the pluripotent state of the generated iPSCs.[9][10]

  • Quantitative PCR (qPCR): Analyze the expression levels of endogenous pluripotency genes.

  • Karyotyping: To ensure genomic stability of the iPSC lines.

  • Teratoma Formation Assay: Inject iPSCs into immunodeficient mice to confirm their ability to differentiate into all three germ layers.

Conclusion

While direct head-to-head comparisons of different CK1 inhibitors in the context of cellular reprogramming are currently lacking in the published literature, their known roles in modulating the Wnt/β-catenin signaling pathway provide a strong rationale for their use in enhancing iPSC generation. Based on its high potency and specificity for CK1δ/ε, PF-670462 appears to be a promising candidate for further investigation in reprogramming protocols. However, it is crucial to empirically determine the optimal concentration and timing of application for any CK1 inhibitor to achieve the desired enhancement in reprogramming efficiency without inducing off-target effects. Future research should focus on systematic, direct comparisons of these inhibitors to provide a clearer understanding of their relative efficacy and to refine chemical reprogramming strategies.

References

Assessing the specificity of Epiblastin A against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the kinase specificity of Epiblastin A, a small molecule known to inhibit Casein Kinase 1 (CK1) isoforms. By presenting quantitative data from biochemical assays, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows, this document serves as a comprehensive resource for researchers evaluating this compound for their studies.

Summary of Kinase Inhibition Profile

This compound has been identified as a potent inhibitor of Casein Kinase 1 (CK1) isoforms α (alpha), δ (delta), and ε (epsilon).[1][2][3][4] The inhibitory activity of this compound against its primary targets has been quantified through biochemical assays, revealing IC50 values in the low micromolar range. To assess the specificity of this compound, its activity was profiled against a broad panel of kinases. The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of off-target kinases.

Kinase TargetIC50 (µM)Percent Inhibition @ 10 µMKinase Family
CK1δ 0.8 98%CK1
CK1ε 3.7 95%CK1
CK1α 3.8 91%CK1
PI4KB>1069%PI3K/PI4K
PIP4K2B>1068%PI3K/PI4K
PI4K2A>1060%PI3K/PI4K
STK10>1058%STE
SLK>1055%STE
LOK>1054%STE
MAP4K5>1052%STE
TNIK>1049%STE
MINK1>1047%STE
MST4>1046%STE
YSK1>1045%STE
PAK4>1045%STE
EGFR>1044%TK
FLT4 (VEGFR3)>1044%TK

Data compiled from Ursu et al., 2016, Cell Chemical Biology, Supplementary Information.

Experimental Protocols

The following sections detail the methodologies used to generate the kinase inhibition data presented above.

Biochemical Kinase Assay (Radiometric)

This protocol describes a radiometric assay used to measure the in vitro kinase activity and inhibition by this compound.

Materials:

  • Recombinant human kinases

  • Peptide substrate specific for each kinase

  • This compound (or other test compounds) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • 96-well plates

  • Phosphocellulose paper (P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the respective recombinant kinase.

  • Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.

  • Add the kinase/substrate master mix to each well.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture from each well onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the phosphocellulose paper.

  • Quantify the amount of incorporated radiolabel in each spot using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for assessing kinase specificity and the signaling pathway in which this compound's primary targets are involved.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound (Test Compound) reaction_setup Set up Kinase Reactions in 96-well plates compound->reaction_setup kinase_panel Panel of Recombinant Kinases kinase_panel->reaction_setup substrates Specific Peptide Substrates substrates->reaction_setup atp [γ-³³P]ATP & Unlabeled ATP atp->reaction_setup incubation Incubate at 30°C reaction_setup->incubation spotting Spot Reactions onto Phosphocellulose Paper incubation->spotting washing Wash to Remove Unincorporated ATP spotting->washing scintillation Quantify Radioactivity (Scintillation Counting) washing->scintillation calculation Calculate % Inhibition scintillation->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Experimental workflow for radiometric kinase inhibition assay.

wnt_signaling_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_epiblastin destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation beta_catenin_on β-catenin (stabilized) wnt Wnt frizzled Frizzled wnt->frizzled lrp5_6 LRP5/6 wnt->lrp5_6 dishevelled Dishevelled frizzled->dishevelled dishevelled->destruction_complex Inhibition nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF beta_catenin_on->tcf_lef Co-activation target_genes Target Gene Expression tcf_lef->target_genes epiblastin This compound epiblastin->destruction_complex Inhibits CK1α

Caption: Role of CK1α in the canonical Wnt signaling pathway.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Epiblastin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of Epiblastin A, a potent inhibitor of Casein Kinase 1 (CK1). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Key Quantitative Data

A summary of essential quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₀ClN₇
Molecular Weight 287.71 g/mol
CAS Number 16470-02-3
Purity ≥98%
Solubility Soluble in DMSO
Storage Temperature -20°C
IC₅₀ for CK1α 3.8 µM
IC₅₀ for CK1δ 0.8 µM
IC₅₀ for CK1ε 3.7 µM

Proper Disposal Procedures

As a chlorinated heterocyclic small molecule, proper disposal of this compound and its associated waste is imperative. The following step-by-step procedures should be followed:

1. Unused or Expired this compound (Solid Form):

  • Do not dispose of solid this compound in regular laboratory trash.

  • It should be treated as chemical waste.

  • Place the original vial, tightly sealed, into a designated and clearly labeled hazardous waste container for chemical solids.

  • Follow your institution's specific guidelines for the collection and disposal of chemical waste.

2. Contaminated Labware (e.g., pipette tips, tubes, flasks):

  • All disposable labware that has come into direct contact with this compound should be considered contaminated.

  • Collect these materials in a designated biohazard bag or a clearly labeled container for chemical waste.

  • If the labware contains residual liquid, it should be emptied into a designated liquid chemical waste container before disposing of the solid item.

  • Consult your institution's waste management plan for the appropriate disposal stream for chemically contaminated sharps and plastics.

3. Liquid Waste (e.g., solutions containing this compound):

  • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be compatible with the solvent used (e.g., DMSO).

  • Do not pour liquid waste containing this compound down the drain.

  • Arrange for the disposal of the liquid chemical waste through your institution's environmental health and safety office.

4. Spills:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Cover the spill with an absorbent material (e.g., spill pillows, absorbent pads, or vermiculite).

  • Once the spill is absorbed, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with a suitable disinfectant or detergent, followed by a rinse with water.

  • Dispose of all cleaning materials as hazardous waste.

Experimental Protocol: Reprogramming of Epiblast Stem Cells (EpiSCs) to Embryonic Stem Cells (ESCs)

The following protocol is a general guideline for the use of this compound in the chemical reprogramming of EpiSCs to a naive pluripotent state, based on the principles outlined in the research by Ursu et al., 2016.[1][2]

Materials:

  • Mouse Epiblast Stem Cells (EpiSCs)

  • EpiSC culture medium

  • ESC culture medium

  • This compound (stock solution in DMSO)

  • Feeder cells (e.g., mouse embryonic fibroblasts) or feeder-free culture system

  • Standard cell culture plates and reagents

Procedure:

  • Cell Seeding: Plate EpiSCs onto gelatin-coated plates or feeder cells at an appropriate density in EpiSC medium.

  • Inhibitor Treatment: After 24 hours, replace the EpiSC medium with fresh medium containing the desired concentration of this compound. A typical starting concentration is in the low micromolar range.

  • Culture and Monitoring: Culture the cells for 7-10 days, replacing the medium with fresh this compound-containing medium every 1-2 days.

  • Colony Identification: Monitor the cultures for the emergence of colonies with ESC-like morphology (compact, dome-shaped colonies).

  • Colony Picking and Expansion: Once ESC-like colonies are visible, manually pick them and transfer them to a new plate with fresh ESC medium for expansion.

  • Characterization: Characterize the resulting cell lines to confirm their pluripotency using standard methods such as alkaline phosphatase staining, immunofluorescence for pluripotency markers (e.g., OCT4, SOX2, NANOG), and teratoma formation assays.

experimental_workflow cluster_setup 1. Initial Culture cluster_treatment 2. Reprogramming cluster_analysis 3. Analysis and Expansion Plate EpiSCs Plate EpiSCs Add this compound Add this compound Plate EpiSCs->Add this compound 24h Culture (7-10 days) Culture (7-10 days) Add this compound->Culture (7-10 days) Identify ESC-like colonies Identify ESC-like colonies Culture (7-10 days)->Identify ESC-like colonies Pick and expand colonies Pick and expand colonies Identify ESC-like colonies->Pick and expand colonies Characterize pluripotency Characterize pluripotency Pick and expand colonies->Characterize pluripotency Wnt_Signaling_OFF Canonical Wnt Signaling Pathway: OFF State cluster_membrane_off Plasma Membrane cluster_cytoplasm_off Cytoplasm cluster_nucleus_off Nucleus Frizzled_off Frizzled LRP56_off LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Proteasome Proteasome DestructionComplex->Proteasome Ubiquitination & Degradation beta_catenin_off β-catenin beta_catenin_off->DestructionComplex Phosphorylation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Transcription OFF TCF_LEF_off->TargetGenes_off Wnt_Signaling_ON_EpiblastinA Canonical Wnt Signaling with this compound cluster_membrane_on Plasma Membrane cluster_cytoplasm_on Cytoplasm cluster_nucleus_on Nucleus Wnt Wnt Frizzled_on Frizzled Wnt->Frizzled_on LRP56_on LRP5/6 Wnt->LRP56_on EpiblastinA This compound CK1 CK1 EpiblastinA->CK1 Inhibits DestructionComplex_inactive Inactive Destruction Complex CK1->DestructionComplex_inactive beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on TargetGenes_on Target Gene Transcription ON TCF_LEF_on->TargetGenes_on

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.